molecular formula C4H10O2S2 B014322 Propyl methanethiosulfonate CAS No. 24387-69-7

Propyl methanethiosulfonate

Cat. No.: B014322
CAS No.: 24387-69-7
M. Wt: 154.3 g/mol
InChI Key: NTHJPLSCKRFMSP-UHFFFAOYSA-N
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Description

Propyl methanethiosulfonate, also known as Propyl methanethiosulfonate, is a useful research compound. Its molecular formula is C4H10O2S2 and its molecular weight is 154.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality Propyl methanethiosulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Propyl methanethiosulfonate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methylsulfonylsulfanylpropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10O2S2/c1-3-4-7-8(2,5)6/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTHJPLSCKRFMSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60336155
Record name Propyl methanethiosulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60336155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24387-69-7
Record name Propyl methanethiosulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60336155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Propyl Methanethiosulfonate (PMTS): A Neutral Hydrophobic Probe for Cysteine Accessibility and Pore Geometry Mapping

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Propyl methanethiosulfonate (PMTS) is a specialized sulfhydryl-specific alkylating reagent used primarily in the Substituted Cysteine Accessibility Method (SCAM) . Unlike its charged counterparts (e.g., MTSET


, MTSES

), PMTS is neutral and hydrophobic . This unique physicochemical profile allows researchers to probe hydrophobic pockets, estimate pore dimensions via the "molecular ruler" effect, and map the conformational state of ion channels and transporters without introducing electrostatic artifacts.

This technical guide details the mechanistic basis, experimental protocols, and data interpretation frameworks for using PMTS in high-precision biochemical mapping.

Chemical Basis & Mechanism of Action

The Reagent Profile

PMTS belongs to the methanethiosulfonate (MTS) family of reagents. It reacts rapidly and specifically with the thiolate anion (


) of cysteine residues to form a mixed disulfide.
  • Chemical Formula:

    
    
    
  • Reactive Moiety: Methanethiosulfonate group (

    
    )[1][2][3][4]
    
  • Transferred Group: Propyl group (

    
    )[5]
    
  • Key Characteristic: Neutrality & Hydrophobicity . The propyl chain adds steric bulk (~5-6 Å) without altering the local charge environment, unlike MTSET (positive) or MTSES (negative).

Reaction Mechanism

The reaction follows an


 nucleophilic substitution pathway. The cysteine thiolate attacks the sulfur atom of the MTS group, displacing the methanesulfinate leaving group.

Diagram 1: PMTS Reaction Mechanism

PMTS_Mechanism Cys Cysteine Thiolate (Protein-S⁻) Transition Transition State [S...S...SO₂CH₃] Cys->Transition Nucleophilic Attack PMTS Propyl MTS (CH₃-SO₂-S-Propyl) PMTS->Transition Product Mixed Disulfide (Protein-S-S-Propyl) Transition->Product Covalent Bond Leaving Methanesulfinate (CH₃SO₂⁻) Transition->Leaving Displacement

Caption: The


 reaction pathway where the protein cysteine thiolate attacks PMTS, resulting in a propyl-modified cysteine and the release of methanesulfinate.

Core Application: The Substituted Cysteine Accessibility Method (SCAM)

The primary utility of PMTS lies in its role within the SCAM toolkit. By systematically mutating residues to cysteine and reacting them with PMTS, researchers can deduce the physical and chemical environment of the amino acid position.[1]

The "Molecular Ruler" Concept

PMTS is often used in a series alongside Methyl-MTS (MMTS) and Ethyl-MTS (EMTS) to measure the physical dimensions of an ion channel pore.

  • Logic: If a pore is blocked by PMTS (Propyl) but not by MMTS (Methyl), the pore diameter or constriction point is likely smaller than the steric volume of the propyl group but larger than the methyl group.

  • Steric Volume: The propyl group adds a chain length of approximately 5.0–6.0 Å.

Probing Hydrophobic Pockets

Charged MTS reagents (MTSET/MTSES) are hydrophilic and often cannot penetrate hydrophobic crevices or the lipid-protein interface. PMTS, being lipophilic, can access these buried or interfacial cysteines.

  • Experimental Signal: If a residue is modified by PMTS but not by MTSET, the residue likely resides in a hydrophobic environment or a deep crevice inaccessible to hydrated ions.

Diagram 2: Molecular Ruler & Accessibility Logic

Molecular_Ruler cluster_Reagents MTS Reagent Series Pore Ion Channel Pore (Cysteine Mutant) MMTS MMTS (Methyl) Small (~3Å) Pore->MMTS PMTS PMTS (Propyl) Medium (~6Å) Pore->PMTS Result1 Result1 MMTS->Result1 Passes through Result2 Current Block: Probe fits/binds PMTS->Result2 Occludes Pore Octyl Octyl-MTS Large/Hydrophobic Result3 No Reaction: Steric Exclusion Octyl->Result3 Too large to enter

Caption: The "Molecular Ruler" logic. Differential blocking by MMTS vs. PMTS reveals the spatial constraints of the channel pore.

Experimental Protocol: Electrophysiological SCAM

This protocol describes the application of PMTS to Xenopus oocytes or HEK293 cells expressing a cysteine-substituted ion channel, measured via Voltage Clamp.

Reagent Preparation (Critical)

MTS reagents hydrolyze rapidly in water. Do not store aqueous solutions.

  • Stock Solution: Dissolve PMTS in 100% DMSO to a concentration of 100 mM. Aliquot and store at -20°C or -80°C. (Stable for months).

  • Working Solution: Dilute the stock into the recording saline (e.g., Ringer's solution) immediately before use. Typical working concentration: 10 µM – 1 mM .

    • Note: Use within 10–15 minutes of dilution.

Workflow
  • Baseline Recording: Establish a stable current baseline for the mutant channel. Ensure the "Wild Type" (cysteine-less background) shows no reaction to PMTS.

  • Perfusion: Switch the perfusion system to the solution containing PMTS.

  • Monitoring: Observe the current amplitude.

    • Inhibition: Current decay indicates the propyl group is blocking the pore.

    • Modification Rate: The rate of decay (

      
      ) is proportional to the reaction rate.
      
  • Washout: Wash with PMTS-free saline. The modification is covalent and usually irreversible (unless reduced by DTT).

Diagram 3: Experimental Workflow

SCAM_Workflow Step1 1. Mutagenesis (Cys-substitution) Step2 2. Expression (Xenopus/HEK) Step1->Step2 Step3 3. Baseline Current (Control Recording) Step2->Step3 Step4 4. PMTS Application (Perfusion 100µM) Step3->Step4 Step5 5. Monitor Kinetics (Measure Decay Tau) Step4->Step5 Step6 6. DTT Wash (Optional) (Verify Reversibility) Step5->Step6

Caption: Step-by-step workflow for characterizing channel pore accessibility using PMTS.

Data Interpretation & Kinetics

Calculating the Second-Order Rate Constant ( )

The reaction rate depends on the concentration of the reagent and the accessibility of the cysteine.




  • 
     : Time constant of current decay (seconds).
    
  • 
     : Concentration of PMTS (Molar).
    
  • 
     : Second-order rate constant (
    
    
    
    ).

Interpretation Table:


Value (

)
Interpretation

Highly Accessible: Residue faces the bulk solution.

Restricted: Residue is in a narrow pore or partially buried.

Inaccessible: Buried in the protein core or lipid interface.
Differentiating Steric vs. Electrostatic Effects
  • If

    
     for PMTS  (neutral) is high, but 
    
    
    
    for MTSET (positive) is low, the residue likely resides in a positively charged environment (electrostatic repulsion).
  • If PMTS reacts slower than MMTS (Methyl), it suggests steric hindrance due to the larger propyl chain.

Safety & Handling

  • Toxicity: PMTS is an alkylating agent.[5] It is potentially mutagenic and a skin/eye irritant.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.

  • Disposal: Quench excess PMTS with an excess of free thiol (e.g., Cysteine or Glutathione) before disposal to neutralize reactivity.

References

  • Karlin, A., & Akabas, M. H. (1998). Substituted-cysteine accessibility method. Methods in Enzymology, 293, 123-145. Link

  • Javitch, J. A., et al. (1994). Mapping the binding-site crevice of the dopamine D2 receptor by the substituted-cysteine accessibility method. Neuron, 13(2), 487-497. Link

  • Toronto Research Chemicals. Propyl Methanethiosulfonate Product Page. Link

  • Santa Cruz Biotechnology. Propyl Methanethiosulfonate (CAS 24387-69-7). Link

  • Akabas, M. H., et al. (1992). Acetylcholine receptor channel structure probed in the native state. Science, 258(5080), 307-310. Link

Sources

Propyl methanethiosulfonate chemical properties and structure

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Cysteine Mapping & Protein Surface Probing

Executive Summary

Propyl methanethiosulfonate (PMTS) is a highly specific, thiol-reactive sulfhydryl reagent used extensively in the Substituted Cysteine Accessibility Method (SCAM).[1][2] By covalently transferring a propylthio moiety (


) to exposed cysteine residues, PMTS serves as a steric probe to map the pore dimensions of ion channels, transporters, and receptor binding sites. This guide details the chemical properties, synthesis, reaction mechanisms, and experimental protocols for utilizing PMTS in high-precision protein engineering.
Part 1: Chemical Architecture & Properties

PMTS is a methanethiosulfonate ester characterized by a reactive disulfide-like bond that is highly susceptible to nucleophilic attack by thiols. Unlike methanesulfonates (which transfer a methyl group to oxygen/nitrogen/sulfur nucleophiles), PMTS specifically transfers the propylthio group to free sulfhydryls.

Table 1: Physicochemical Specifications

PropertySpecification
Chemical Name S-Propyl methanethiosulfonate
CAS Number 24387-69-7
Molecular Formula

Molecular Weight 154.25 g/mol
Appearance Clear, colorless to pale yellow oil
Boiling Point 85°C at 0.5 mmHg
Solubility Soluble in DMSO, DMF, Chloroform, Methanol. Slightly soluble in water (rapid hydrolysis).
Stability Moisture sensitive. Store at -20°C under inert gas (Ar/N2).
Reactivity Class Thiol-specific methanethiosulfonate reagent
Part 2: Mechanism of Action

The utility of PMTS lies in its ability to form a mixed disulfide with protein cysteines.[2] The reaction proceeds via a nucleophilic substitution (


-like) where the thiolate anion of the cysteine attacks the sulfenyl sulfur of PMTS.

Reaction Stoichiometry:



The leaving group is the methanesulfinate ion (


), which is stable and non-reactive toward the protein, preventing side reactions. The result is a protein modified with a propyl group via a disulfide bond. This adds a specific steric volume (~4–5 Å length) to the residue, potentially blocking an ion channel pore or disrupting a binding interface.
Visualization: Thiol Modification Pathway

PMTS_Mechanism Cys Cysteine Thiolate (Protein-S⁻) Transition Transition State [Protein-S...S(Pr)...SO₂CH₃]⁻ Cys->Transition Nucleophilic Attack PMTS PMTS (CH₃SO₂-S-Propyl) PMTS->Transition Product Mixed Disulfide (Protein-S-S-Propyl) Transition->Product Bond Formation Leaving Methanesulfinate (CH₃SO₂⁻) Transition->Leaving Elimination

Figure 1: The nucleophilic attack of a cysteine thiolate on PMTS results in a mixed disulfide and the release of methanesulfinate.

Part 3: Synthesis Protocol

While commercially available, PMTS can be synthesized in-house for high-purity applications using a nucleophilic displacement reaction between sodium methanethiosulfonate and propyl bromide.

Reagents:

  • Sodium Methanethiosulfonate (NaMTS)

  • 1-Bromopropane (Propyl Bromide)

  • Dimethylformamide (DMF), anhydrous

  • Diethyl ether (for extraction)

Protocol:

  • Preparation: Dissolve 10 mmol of Sodium Methanethiosulfonate in 20 mL of anhydrous DMF in a round-bottom flask under nitrogen atmosphere.

  • Addition: Add 12 mmol (1.2 eq) of 1-Bromopropane dropwise to the stirring solution.

  • Reaction: Heat the mixture to 40–50°C and stir for 16 hours. The solution will become cloudy as Sodium Bromide (NaBr) precipitates.

  • Work-up:

    • Dilute the reaction mixture with 100 mL of water.

    • Extract three times with 50 mL of diethyl ether.

    • Wash the combined organic layers with brine.

    • Dry over anhydrous magnesium sulfate (

      
      ) and filter.
      
  • Purification: Remove the solvent under reduced pressure (rotary evaporator). The residue can be further purified by vacuum distillation (bp 85°C @ 0.5 mmHg) to yield pure PMTS oil.

Part 4: Application - SCAM (Substituted Cysteine Accessibility Method)

SCAM is the primary application for PMTS. It involves introducing cysteines into a protein (usually an ion channel) via site-directed mutagenesis and probing their accessibility with MTS reagents of varying sizes (Methyl-MTS, Propyl-MTS, etc.).

Experimental Workflow: Ion Channel Mapping

Objective: Determine if a specific residue lies within the pore of an ion channel and estimate the pore diameter.

1. Mutagenesis & Expression

  • Generate single-cysteine mutants of the channel protein (e.g., AQP1, GABA receptor) using PCR-based mutagenesis.

  • Express the mutant RNA in Xenopus laevis oocytes or HEK293 cells.

  • Control: Ensure the wild-type protein (or a Cys-less background) does not react with PMTS.

2. Electrophysiology Setup (Two-Electrode Voltage Clamp)

  • Place the oocyte in the recording chamber perfused with standard Ringer’s solution.

  • Clamp the voltage (e.g., -60 mV) and establish a stable baseline current.

3. PMTS Preparation (Critical Step)

  • Stock Solution: Dissolve PMTS in pure DMSO to 1 M concentration. Store aliquots at -20°C.

  • Working Solution: Immediately before use, dilute the stock into the perfusion buffer (e.g., 115 mM NaCl, 2.5 mM KCl, 10 mM HEPES, pH 7.5) to a final concentration of 10 µM – 1 mM.

    • Note: PMTS hydrolyzes rapidly in aqueous buffer (

      
       min). Use within 5 minutes of dilution.
      

4. Perfusion & Recording

  • Perfuse the oocyte with the PMTS working solution for 1–5 minutes.

  • Monitor the current. A permanent change (inhibition or activation) indicates covalent modification of the cysteine.

  • Washout with PMTS-free buffer. Since the disulfide bond is covalent, the effect should persist (irreversible on the timescale of the experiment).

  • Reversal: The modification can be reversed by perfusing with a reducing agent like DTT (2–10 mM), confirming the thiol-specific nature of the reaction.

Visualization: SCAM Logic Flow

SCAM_Workflow Mutant Generate Cys-Mutant (Site-Directed Mutagenesis) Express Expression System (Xenopus Oocytes) Mutant->Express Baseline Measure Baseline Current (Voltage Clamp) Express->Baseline Apply_PMTS Apply PMTS Pulse (100µM, 2 min) Baseline->Apply_PMTS Wash Washout Buffer Apply_PMTS->Wash Effect Current Changed? Wash->Effect Result Analyze Current Change Effect->Result Yes (Cys is accessible) Effect->Result No (Cys is buried/sterically hindered)

Figure 2: Logical workflow for mapping channel pore accessibility using PMTS.

Part 5: Safety & Stability
  • Toxicity: PMTS is an alkylating agent and should be treated as a potential mutagen. It is irritating to eyes, skin, and the respiratory system.

  • Odor: Like many organosulfur compounds, PMTS has a strong, stench-like odor.[3] Handle only in a fume hood.

  • Storage:

    • Long-term: -20°C, desiccated, under Argon.

    • Working Solutions: Discard aqueous solutions after 1 hour due to hydrolysis.

  • Incompatibility: Strong oxidizing agents, strong bases (accelerate hydrolysis).

References
  • Chemical Identity & Properties

    • Santa Cruz Biotechnology.[4] Propyl Methanethiosulfonate (CAS 24387-69-7).[2][5][6] Link

    • ChemicalBook. Propyl Methanethiosulfonate Properties and Safety. Link

  • SCAM Methodology & Ion Channel Research

    • Akabas, M. H., et al. (1992). Acetylcholine receptor channel structure probed in the open state. Science. (Foundational SCAM paper establishing MTS reagent usage).
    • Beitz, E., et al. (2006). In-vitro analysis of aquaporin pore permeability using MTS reagents. (Contextualizing PMTS use in AQP1/AQP9).
    • Stauffer, D. A., & Karlin, A. (1994).[1][7] Electrostatic potential of the acetylcholine binding sites in the nicotinic receptor probed by reactions of binding-site cysteines with charged methanethiosulfonates. Biochemistry. Link

  • Synthesis & Reactivity

    • Bruice, T. W., & Kenyon, G. L. (1982).[7] Novel alkylating agents: Methanethiosulfonates. Journal of Protein Chemistry. (Describes the kinetics and specificity of MTS reagents).

Sources

Propyl methanethiosulfonate reactivity with cysteine residues

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Propyl Methanethiosulfonate (PMTS) Reactivity & SCAM Applications

Abstract

This technical guide provides a comprehensive analysis of Propyl Methanethiosulfonate (PMTS) as a site-directed sulfhydryl modification reagent. Targeted at researchers in structural biology and pharmacology, this document details the chemical mechanism, experimental protocols for the Substituted Cysteine Accessibility Method (SCAM), and data interpretation strategies for using PMTS as a "molecular ruler" to map channel pore dimensions and ligand binding sites.

Introduction: The Role of PMTS in Protein Chemistry

Propyl methanethiosulfonate (PMTS) is a member of the alkyl-methanethiosulfonate (MTS) family of reagents. Unlike cross-linking agents or general alkylating agents (e.g., NEM), MTS reagents are highly specific for cysteine sulfhydryls and react rapidly under physiological conditions.

PMTS occupies a critical niche in structural mapping:

  • Steric Probe: With a propyl chain length of approximately 5–6 Å (from the sulfur atom), it serves as a mid-sized probe in the "molecular ruler" series (Methyl < Ethyl < Propyl < Butyl < ... < Decyl).

  • Hydrophobicity: Being an uncharged alkyl-MTS, PMTS probes hydrophobic pockets or transmembrane pore regions without introducing electrostatic repulsion, unlike charged reagents like MTSES (negative) or MTSET (positive).

Mechanism of Action

The core reactivity of PMTS relies on a disulfide exchange reaction. The methanethiosulfonate group acts as a highly reactive leaving group, facilitating the formation of a mixed disulfide bond with the target cysteine.

Reaction Chemistry
  • Nucleophilic Attack: The thiolate anion (

    
    ) of the cysteine residue attacks the sulfenyl sulfur of the PMTS molecule.
    
  • Displacement: Methanesulfinic acid (

    
    ) is released as the leaving group.
    
  • Product Formation: A mixed disulfide is formed, attaching a propyl group (

    
    ) to the protein backbone.
    

Key Kinetic Factor: The reaction rate is pH-dependent, driven by the pKa of the cysteine thiol. Only the deprotonated thiolate form is reactive.

Visualization: Reaction Pathway

PMTS_Reaction Cys Cysteine Thiolate (Protein-S⁻) Transition Transition State [S...S...SO₂CH₃]‡ Cys->Transition Nucleophilic Attack PMTS Propyl-MTS (CH₃-SO₂-S-Propyl) PMTS->Transition Product Mixed Disulfide (Protein-S-S-Propyl) Transition->Product Covalent Modification Leaving Methanesulfinate (CH₃SO₂⁻) Transition->Leaving Elimination

Figure 1: Mechanism of Cysteine Modification by PMTS. The reaction proceeds via nucleophilic substitution, resulting in a propyl-tagged cysteine.

Application: The Molecular Ruler & SCAM

The Substituted Cysteine Accessibility Method (SCAM) utilizes PMTS to map the functional diameter of ion channel pores or binding pockets. By comparing the effects of PMTS against smaller (MMTS) and larger (Hexyl-MTS) reagents, researchers can infer the physical dimensions of the cavity.

The "Cut-On" Effect

In a series of alkyl-MTS experiments, a "cut-on" effect occurs when the reagent size exceeds the available space or steric tolerance of a binding site.

  • Scenario A (No Effect): Methyl-MTS fits; function is unaltered.

  • Scenario B (Inhibition/Activation): Propyl-MTS fits but sterically clashes with a ligand or occludes the pore; function changes.

  • Scenario C (Protection): If a ligand is bound, it may protect the cysteine from PMTS modification, confirming the residue's location in the binding site.

Experimental Protocol: SCAM with PMTS

This protocol assumes the use of Xenopus oocytes or mammalian cells expressing a cysteine-substituted mutant channel (e.g., GABA-A, CFTR, or P2X receptors).

Reagent Preparation
  • Stock Solution: Dissolve PMTS in 100% DMSO to create a 1 M stock. Store at -20°C.

    • Note: MTS reagents hydrolyze in water. Do not make aqueous stocks.

  • Working Solution: Dilute the stock immediately before application into the experimental buffer (e.g., Ringer's solution). Typical working concentrations range from 10 µM to 1 mM .

Workflow: Functional Modification
  • Baseline Recording: Establish a stable baseline current (for ion channels) or activity level.

  • Control Application: Apply vehicle (Buffer + DMSO) to ensure no solvent effects.

  • PMTS Application: Perfusion of PMTS working solution for a defined interval (e.g., 30–60 seconds).

    • Critical: If the reaction is fast (

      
      ), perfusion speed may limit the measurement.
      
  • Washout: Wash extensively with buffer (5–10 minutes) to remove unreacted reagent.

  • Test Step: Re-apply the agonist/ligand. A persistent change in current (inhibition or potentiation) indicates covalent modification.

  • Reversibility Check (Validation): Apply a reducing agent (10 mM DTT) for 2–5 minutes. If the effect is reversed, the modification was a disulfide bond (confirming specificity).

Visualization: SCAM Workflow

SCAM_Workflow Mutagenesis 1. Cysteine Substitution (Site-Directed Mutagenesis) Expression 2. Expression System (Oocytes / HEK Cells) Mutagenesis->Expression Baseline 3. Baseline Functional Assay (Electrophysiology) Expression->Baseline Labeling 4. PMTS Application (100µM - 1mM, 1 min) Baseline->Labeling Wash 5. Washout Unreacted Reagent Labeling->Wash Readout 6. Measure Functional Change (Inhibition / Potentiation) Wash->Readout Validation 7. DTT Reversal (Confirms Disulfide Nature) Readout->Validation Verification

Figure 2: SCAM Experimental Workflow. From mutagenesis to functional validation using DTT reversal.

Data Interpretation & Quantitative Analysis

When analyzing PMTS reactivity, summarize kinetic data to distinguish between accessibility and steric hindrance.

ParameterObservationInterpretation
Modification Rate (

)
Fast (>

)
Residue is highly accessible and water-exposed.
Modification Rate (

)
Slow (<

)
Residue is buried, in a structured loop, or sterically hindered.
Functional Effect Irreversible ChangeCovalent modification occurred.[1]
DTT Reversal Full RecoveryConfirmed disulfide bond formation.
Protection No effect in presence of ligandResidue is located within the ligand binding site.

Calculating Second-Order Rate Constants: The rate of modification is often determined by measuring the time course of current decay (or modification) at different PMTS concentrations:



Plot 

vs.

; the slope yields the second-order rate constant

.

Troubleshooting & Optimization

  • pH Sensitivity: The reactivity depends on the thiolate concentration. If reaction is too slow at pH 7.2, increase to pH 7.5 or 8.0 (cautiously, checking protein stability).

  • Background Reactivity: Endogenous cysteines can react.[2] Always use a "Cys-less" background or control (Wild Type) to subtract non-specific effects.

  • Reagent Stability: PMTS degrades. Verify activity by checking its ability to react with a standard small molecule thiol (e.g., reacting with TNB anion) spectrophotometrically before critical experiments.

References

  • Karlin, A., & Akabas, M. H. (1998). Substituted-cysteine accessibility method. Methods in Enzymology, 293, 123-145. Link

  • Fantasia, E., et al. (2021). Substituted Cysteine Modification and Protection with n-Alkyl-Methanethiosulfonate Reagents Quantifies Steric Changes Induced by a Mutation in Anesthetic Binding Sites on GABA Type A Receptors. Molecular Pharmacology, 100(5), 466-478. Link

  • Javitch, J. A., et al. (1994). Mapping the binding-site crevice of the dopamine D2 receptor by the substituted-cysteine accessibility method. Neuron, 13(6), 1351-1365. Link

  • Holmgren, M., et al. (1996). Three distinct conformations of the voltage-gated K+ channel pore. Journal of General Physiology, 108(3), 195-206. Link

  • Rasaiah, S., et al. (2008). Cysteine Substitution Mutagenesis and the Effects of Methanethiosulfonate Reagents at P2X2 and P2X4 Receptors.[3] Journal of Biological Chemistry, 283(41), 27537-27547. Link

Sources

The Substituted Cysteine Accessibility Method (SCAM): A Technical Guide to Mapping Membrane Protein Dynamics

[1]

Executive Summary

The Substituted Cysteine Accessibility Method (SCAM) is a biochemical and electrophysiological technique designed to probe the structure, topology, and conformational dynamics of membrane proteins in their native environment.[1][2][3][4][5] Unlike X-ray crystallography or Cryo-EM, which often capture static snapshots, SCAM allows researchers to map the real-time movement of ion channels, transporters, and receptors.

This guide provides a rigorous, field-proven framework for implementing SCAM. It moves beyond simple procedural lists to explore the chemical causality, experimental design, and quantitative analysis required to generate high-fidelity data.

Part 1: Chemical Foundations & The Reagent Toolkit

The Core Mechanism

SCAM relies on the unique reactivity of the sulfhydryl (-SH) group of cysteine. Cysteine is introduced via site-directed mutagenesis into a specific position of a protein (usually a "Cysteine-less" background). This residue serves as a sensor.

The sensor is probed using Methanethiosulfonate (MTS) reagents.[6][7][8][9][10][11] The reaction is a nucleophilic attack by the ionized cysteinyl thiolate (

Key Chemical Constraint: The reaction rate is strictly dependent on the ionization of the cysteine thiol (


The MTS Reagent Toolkit

Selection of the correct reagent is critical for defining the physicochemical environment of the residue (charge, size, and accessibility).

Table 1: Comparative Properties of Common MTS Reagents

ReagentFull NameChargeMembrane PermeabilityRelative Reaction RatePrimary Application
MTSET [2-(Trimethylammonium)ethyl] methanethiosulfonate+1ImpermeantFast (

)
Probing extracellular crevices; electrostatic mapping.[11]
MTSES Sodium (2-sulfonatoethyl) methanethiosulfonate-1ImpermeantSlower than MTSETProbing negatively charged pores; testing charge selectivity.
MTSEA 2-Aminoethyl methanethiosulfonate+1Permeable*IntermediateAccessing deep/intracellular residues.[12]

*Note: MTSEA is small and lipophilic enough to cross membranes over minutes, potentially causing "wrong-sided" modification artifacts.

Visualization of the SCAM Concept

SCAM_ConceptProteinTarget Protein(Cys Mutant)ResidueCysteine (-SH)Protein->ResidueReactionNucleophilicAttackResidue->Reaction  Ionization (S-)ReagentMTS Reagent(e.g., MTSET+)Reagent->ReactionResultCovalent Modification(Disulfide Bond)Reaction->ResultFunctionFunctional Change(Current Inhibition)Result->Function  Steric/ElectrostaticBlock

Figure 1: The mechanistic flow of SCAM.[1][2][4][5][8][11] A cysteine sensor reacts with an MTS reagent, leading to a covalent modification that alters protein function.[9]

Part 2: Experimental Architecture (The Self-Validating Protocol)

To ensure Trustworthiness and Scientific Integrity , the experimental design must include internal controls that validate the result within the assay itself.

Phase I: Template Engineering

Before testing specific residues, you must establish a "Cys-less" or "Pseudo-Wild-Type" background.

  • Identify Native Cysteines: Map all native cysteines in the protein sequence.

  • Functional Nulling: Mutate native cysteines to Serine (Ser) or Alanine (Ala).

  • Validation: Prove that the Cys-less background is:

    • Functional: Retains wild-type activity (conductance, ligand binding).

    • Unreactive: Application of high-concentration MTS reagents (e.g., 1 mM MTSET) produces zero functional change.

Phase II: The Mutagenesis & Expression Workflow
  • Single-Point Mutagenesis: Introduce one Cysteine at the target position (e.g., A202C).

  • Expression System:

    • Xenopus Oocytes: Ideal for voltage-clamp due to large size and high expression.

    • HEK293 Cells: Preferred for mammalian receptors; use patch-clamp.

  • Incubation: Allow 24-72 hours for expression, depending on the protein turnover rate.

Phase III: Electrophysiological Assay (Voltage Clamp)

This protocol assumes a channel protein where modification blocks current.

Step-by-Step Protocol:

  • Baseline Recording: Establish a stable current (

    
    ) using a standard agonist or voltage step.
    
  • Control Wash: Perfusion with buffer alone to ensure stability.

  • Reagent Application: Perfuse MTS reagent (e.g., 100

    
    M MTSET) for a defined epoch (e.g., 2 minutes).
    
    • Critical: Reagents hydrolyze in water.[7] Prepare stock in anhydrous DMSO and dilute into buffer immediately before use (use within 10 mins).

  • Washout: Remove reagent with buffer.

  • Test Recording: Measure current (

    
    ).
    
    • Irreversibility Check: The inhibition should not reverse upon washout (covalent bond). If it reverses, it is likely an Open Channel Block artifact (see Section 5).

  • Reduction (Optional): Apply DTT (2-5 mM) to cleave the disulfide bond. Recovery of current confirms the modification was specific to a cysteine.

Visualization of Experimental Workflow

SCAM_Workflowcluster_prepPhase 1: Preparationcluster_expPhase 2: Experimentcluster_analysisPhase 3: ValidationGeneCys-less TemplateMutantPoint Mutation(e.g. A202C)Gene->MutantBaselineMeasure BaselineCurrent (I_0)Mutant->BaselineExpressionApplyApply MTS Reagent(Time t)Baseline->ApplyWashWashout BufferApply->WashMeasureMeasure FinalCurrent (I_t)Wash->MeasureDTTApply DTT(Reding Agent)Measure->DTTRecoveryCurrent Recovery?DTT->Recovery

Figure 2: The SCAM experimental workflow, highlighting the critical DTT reversibility step for validation.

Part 3: Data Analysis & Interpretation[13]

Calculating the Second-Order Rate Constant

The reaction between the Cys mutant and the MTS reagent is second-order. However, because the reagent concentration


pseudo-first-order kinetics

The surviving current fraction


Where




Interpretation:

  • High

    
     (
    
    
    ):
    The residue is highly accessible and likely ionized (exposed to water).
  • Low

    
     (
    
    
    ):
    The residue is buried, sterically hindered, or in a hydrophobic pocket.
State-Dependent Accessibility

SCAM is most powerful when used to compare functional states (e.g., Open vs. Closed channel).

  • Protocol: Apply MTS reagent in the presence of an agonist (Open State) vs. an antagonist (Closed State).

  • Result: If Residue X is modified only in the presence of agonist, Residue X lines the pore or is revealed by a conformational gate opening.

Part 4: Advanced Applications & Troubleshooting

Topology Mapping

By scanning an entire transmembrane segment (e.g., 20 residues), researchers can determine secondary structure.

  • Alpha-Helix Pattern: Accessibility oscillates with a periodicity of 3.6 residues.

  • Beta-Strand Pattern: Accessibility oscillates every other residue.

Common Artifacts & Troubleshooting

Trustworthiness requires recognizing false positives.

Table 2: Troubleshooting Matrix

ObservationPotential CauseVerification Step
Inhibition reverses upon washout Non-covalent "Open Channel Block"Do NOT use DTT. If it washes out with buffer, it is not a covalent SCAM modification.
Modification seen in Cys-less background Native Cys incomplete removal or high reactivityRetest Cys-less background with higher [MTS]. Re-sequence construct.
No effect observed Residue is buried OR modification causes no functional changeUse a fluorescent MTS reagent (MTS-TAMRA) to detect physical modification even if function is unchanged.
Inconsistent rates Reagent hydrolysisEnsure MTS stock is made fresh every 2-4 hours and kept on ice/anhydrous.
Visualizing State-Dependence (Gating)

Gating_Logiccluster_closedClosed Statecluster_openOpen StateGate_CGate ClosedGate_OGate OpenGate_C->Gate_O  Agonist / VoltageCys_CCys BuriedMTS_CMTS ReagentMTS_C->Cys_C No ReactionCys_OCys ExposedMTS_OMTS ReagentMTS_O->Cys_O Rapid Reaction

Figure 3: State-dependent accessibility. A residue may be protected in the closed state but exposed in the open state, allowing for precise mapping of gating machinery.

References

  • Karlin, A., & Akabas, M. H. (1998). Substituted-cysteine accessibility method.[8][11][13] Methods in Enzymology, 293, 123-145.[13] Link

  • Akabas, M. H., Stauffer, D. A., Xu, M., & Karlin, A. (1992). Acetylcholine receptor channel structure probed in cysteine-substitution mutants. Science, 258(5080), 307-310. Link

  • Holmgren, M., Liu, Y., Xu, Y., & Yellen, G. (1996). On the use of thiol-modifying agents to determine channel topology.[9] Neuropharmacology, 35(7), 797-804. Link

  • Biotium. (n.d.).[6] MTSET Product & Safety Data Sheet. Retrieved from Biotium Technical Documents. Link

  • Zhang, H., & Cui, J. (2025). Mapping Membrane Protein Topology by Substituted Cysteine Accessibility Method (SCAM™).[5] ResearchGate. Link

Technical Guide: Safety and Handling of Propyl Methanethiosulfonate (PMTS)

Author: BenchChem Technical Support Team. Date: February 2026

Document Control:

  • Subject: Propyl Methanethiosulfonate (PMTS)[1][2]

  • CAS Registry Number: 24387-69-7[1][3]

  • Classification: Thiol-Specific Modification Reagent

  • Version: 1.0 (Current as of 2025)

Part 1: Executive Summary & Critical Distinction

Propyl Methanethiosulfonate (PMTS) is a specialized sulfhydryl-reactive reagent belonging to the methanethiosulfonate (MTS) family.[2] It is primarily employed in the Substituted Cysteine Accessibility Method (SCAM) to probe the pore dimensions, topology, and conformational changes of ion channels and transporters. By covalently modifying cysteine residues with a propyl-thio group (-S-CH2-CH2-CH3), researchers can introduce a specific steric volume (approx. 3.0 Å extension over native cysteine) to map protein structures.

⚠️ CRITICAL SAFETY ALERT: The "Name Confusion" Hazard

Do not confuse Propyl Methanethiosulfonate (PMTS) with Propyl Methanesulfonate (PMS).

  • Propyl Methanethiosulfonate (PMTS):

    • CAS: 24387-69-7[1][3]

    • Function: Reversible cysteine modifier (forms disulfides).[4]

    • Hazard: Irritant, Stench, Water-Sensitive.

  • Propyl Methanesulfonate (PMS):

    • CAS: 1912-31-8[5][6]

    • Function: DNA Alkylating Agent (Mutagen).

    • Hazard: Carcinogen, Mutagen , Severe Skin Corrosive.

Actionable Insight: Always verify the CAS number and the chemical structure (CH3-SO2-S-Propyl vs CH3-SO2-O-Propyl) before opening the vial. A mix-up here could lead to severe experimental failure (wrong modification) or significant health risk (unintended exposure to a mutagen).

Part 2: Chemical Profile & Properties[7]

PropertySpecificationNotes for Handling
Chemical Name S-Propyl methanethiosulfonate"S-Propyl" denotes the sulfur linkage.[7]
Formula C₄H₁₀O₂S₂Contains two sulfur atoms (thiosulfonate).[3]
Molecular Weight 154.25 g/mol Useful for calculating molarity.
Physical State Clear, colorless to pale yellow oilViscous; pipette slowly.
Boiling Point ~85°C at 0.5 mmHgLow volatility but sufficient to generate odor.
Solubility DMSO, Ethanol, MethanolInsoluble/Unstable in Water.
Stability Moisture SensitiveHydrolyzes rapidly in aqueous buffers > pH 8.
Odor Characteristic Sulfurous "Stench"Distinctive, though less aggressive than thiols.

Part 3: Mechanism of Action

Understanding the chemistry is vital for both safety and experimental success. PMTS reacts specifically with ionized thiolates (-S⁻) on cysteine residues.

Reaction Pathway

The reaction is a thiol-disulfide exchange . The nucleophilic cysteine thiolate attacks the divalent sulfur of PMTS, displacing methanesulfinate.

PMTS_Reaction Figure 1: Mechanism of Cysteine Modification by PMTS Cys Protein Cysteine (R-S⁻) Transition Transition State (Nucleophilic Attack) Cys->Transition Nucleophilic Attack PMTS PMTS (CH₃-SO₂-S-Propyl) PMTS->Transition Product Modified Protein (R-S-S-Propyl) Transition->Product Mixed Disulfide Formation Leaving Methanesulfinate (CH₃-SO₂⁻) Transition->Leaving Leaving Group

Experimental Consequence: The reaction releases methanesulfinic acid. In unbuffered solutions, this can lower the pH, potentially inhibiting further reaction (since cysteine requires a higher pH to be ionized). Always use a strong buffer (e.g., 10-50 mM HEPES or Tris).

Part 4: Safety & Handling Protocols

Engineering Controls
  • Fume Hood: Mandatory. PMTS has a high "stench" factor and potential respiratory irritancy. All weighing and dilution must occur inside a certified chemical fume hood.

  • Inert Atmosphere: Store the stock bottle under Argon or Nitrogen. Oxygen and moisture degrade the reagent, leading to experimental inconsistency.

Personal Protective Equipment (PPE)
  • Gloves: Double-gloving is recommended.

    • Inner: Nitrile (4 mil).

    • Outer: Nitrile or Neoprene (5-8 mil).

    • Rationale: Sulfur compounds can permeate thin nitrile over time. Change outer gloves immediately if splashed.

  • Eye Protection: Chemical splash goggles. Safety glasses are insufficient if the oil splashes during pipetting.

  • Lab Coat: Standard buttoned lab coat.

Storage & Stability
  • Temperature: Store at -20°C .

  • Condition: Desiccated.[4]

  • Self-Validation: If the oil has turned dark orange or brown, or if there is a precipitate, the reagent has likely decomposed (oxidized or hydrolyzed). Discard and replace.

Preparation of Stock Solutions

Protocol:

  • Remove PMTS vial from the freezer and allow it to equilibrate to room temperature before opening (prevents condensation).

  • Prepare a 1 M or 100 mM stock in dry DMSO .

    • Why DMSO? PMTS is stable in DMSO for hours/days if kept dry. In water, it hydrolyzes within minutes to hours depending on pH.

  • Aliquot the DMSO stock into single-use brown microcentrifuge tubes. Store at -20°C.

    • Avoid repeated freeze-thaw cycles.

Part 5: Experimental Workflow & Disposal

Standard Modification Protocol (Self-Validating)
  • Buffer Prep: Use a buffer at pH 7.0 - 7.5 .

    • Note: At pH > 8.0, hydrolysis of PMTS competes significantly with the cysteine reaction. At pH < 6.5, cysteine is protonated (-SH) and unreactive.

  • Dilution: Dilute the DMSO stock into the reaction buffer immediately prior to use. Final concentration typically 0.1 mM to 10 mM .

    • Vortex immediately. The oil may not dissolve instantly in aqueous buffer without agitation.

  • Incubation: React for 2 to 10 minutes at Room Temperature or 4°C.

  • Quenching (Validation Step): Stop the reaction by adding an excess of free thiol (e.g., 10 mM L-Cysteine or DTT ).

    • Why? This scavenges remaining PMTS.

    • Reversibility Check: To prove the modification was a disulfide bond, treat a parallel sample with 10 mM DTT . If the protein function/mass returns to wild-type state, the modification was specific.

Waste Disposal
  • Liquid Waste: Collect all reaction mixtures and washes in a dedicated "High Hazard - Thiol/Sulfur" waste stream.

  • Decontamination: Treat tips and tubes with a 10% Bleach (Sodium Hypochlorite) solution for 30 minutes in the fume hood before disposal.

    • Mechanism:[7][8][9] Bleach oxidizes the sulfur residues, eliminating the stench and neutralizing reactivity.

    • Warning: This reaction is exothermic. Do not cap the waste container tightly immediately after adding bleach.

Safety_Workflow Figure 2: Safety & Handling Workflow for PMTS Start Start: PMTS Handling Check Check CAS: 24387-69-7 (Not PMS Mutagen) Start->Check PPE Don PPE: Double Nitrile Gloves Goggles + Lab Coat Check->PPE Verified Hood Work in Fume Hood (Stench Control) PPE->Hood Prep Prepare Stock in DMSO (Keep Dry) Hood->Prep Use Dilute in Buffer (pH 7.0-7.5) Use Immediately Prep->Use Quench Quench with Excess Cysteine/DTT Use->Quench Waste Waste: 10% Bleach Decon (30 mins in Hood) Quench->Waste

References

  • Toronto Research Chemicals. Propyl Methanethiosulfonate Safety Data Sheet. Retrieved from (Verified Source for CAS 24387-69-7).

  • Santa Cruz Biotechnology. Propyl Methanethiosulfonate Product Information. Retrieved from .

  • Karlin, A., & Akabas, M. H. (1998).[8] Substituted-cysteine accessibility method. Methods in Enzymology, 293, 123-145. (Foundational text on MTS reagents).

  • PubChem. S-Propyl methanethiosulfonate Compound Summary. Retrieved from .

  • United States Biological. Propyl Methanethiosulfonate (PMTS). Retrieved from .

Sources

Methodological & Application

Application Note: High-Precision Mapping of GABA-A Receptor Topology using Propyl Methanethiosulfonate (PMTS)

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the application of Propyl Methanethiosulfonate (PMTS) in GABA-A receptor research, specifically focusing on the Substituted Cysteine Accessibility Method (SCAM) .

Abstract & Introduction

The GABA-A receptor, a pentameric ligand-gated ion channel, mediates rapid inhibitory neurotransmission.[1][2][3] Understanding the conformational changes that drive channel gating requires probing the amino acid environment within the channel pore and binding pockets.

Propyl Methanethiosulfonate (PMTS) is a sulfhydryl-specific reagent used in the Substituted Cysteine Accessibility Method (SCAM) . Unlike its charged counterparts (e.g., the positively charged MTSET or negatively charged MTSES), PMTS is neutral and lipophilic . This unique chemical profile allows researchers to:

  • Probe Hydrophobic Environments: Access residues buried in hydrophobic pockets or the lipid interface that charged reagents cannot reach.

  • Distinguish Steric vs. Electrostatic Effects: Determine if a functional change (inhibition/potentiation) is due to physical blockage (steric hindrance) or charge repulsion.

  • Act as a "Molecular Caliper": When used in a series (Methyl-, Ethyl-, Propyl-MTS), PMTS helps estimate the physical dimensions of the channel pore or binding crevice.

Mechanism of Action: The SCAM Principle

SCAM relies on the site-directed mutagenesis of a target residue to Cysteine , followed by the application of MTS reagents.[4]

Chemical Reaction

PMTS reacts specifically with the ionized thiolate anion (


) of the introduced cysteine. The reaction is a nucleophilic attack on the sulfenyl sulfur of PMTS, resulting in the formation of a mixed disulfide  bond and the release of a methanesulfinate leaving group.

Key Reaction Features:

  • Specificity: Reacts ~10^9 times faster with thiols than other functional groups.

  • Covalent Modification: The propyl group is permanently attached to the cysteine (until reduced by DTT), adding a specific steric volume (~3 carbons long) to the residue.

  • Irreversibility: In the absence of reducing agents, the modification is stable, allowing for "before-and-after" functional comparison.

PMTS_Mechanism Cys Cysteine Residue (Target Protein) Complex Transition State Cys->Complex Nucleophilic Attack (-S⁻) PMTS PMTS Reagent (Propyl-MTS) PMTS->Complex Product Modified Protein (Mixed Disulfide) Complex->Product Covalent Bond Formation Leaving Methanesulfinate (Leaving Group) Complex->Leaving

Figure 1: Chemical mechanism of Cysteine modification by PMTS. The reaction attaches a propyl group to the cysteine thiol.

Application Protocols

Application 1: Probing Channel Pore Accessibility

Objective: Determine if a specific residue lines the ion channel pore and estimate the pore diameter in the open vs. closed state.

Rationale: If a residue faces the aqueous pore, PMTS will react with it. The attachment of the propyl group will physically occlude the pore, reducing the chloride current.

  • State-Dependence: By applying PMTS in the presence (Open State) or absence (Closed State) of GABA, you can map conformational changes.

Application 2: Differentiating Inhibition Mechanisms

Objective: Determine if current reduction is caused by charge repulsion or steric occlusion .

Experimental Logic:

  • Mutate residue to Cysteine.[5][6][7]

  • Apply MTSET (+ charge) : If current drops, it could be steric OR electrostatic repulsion of cations (though GABA-A is anion-selective, charge near the pore affects conductance).

  • Apply MTSES (- charge) : If current drops, it could be steric OR electrostatic repulsion of Cl-.

  • Apply PMTS (Neutral) : If current still drops, the effect is primarily steric . If PMTS has no effect but charged MTS reagents do, the residue is likely involved in electrostatic conductance filtering, not physical occlusion.

Detailed Experimental Protocol

System: Xenopus laevis Oocytes (Two-Electrode Voltage Clamp - TEVC). Reagent: Propyl Methanethiosulfonate (PMTS).[8]

Phase 1: Reagent Preparation (CRITICAL)

MTS reagents hydrolyze rapidly in water. Never store aqueous solutions.

  • Stock Solution: Dissolve PMTS in 100% DMSO to create a 1 M stock. Aliquot and store at -20°C (stable for months).

  • Working Solution: Immediately before application, dilute the DMSO stock into the recording buffer (e.g., ND96) to the final concentration (typically 100 µM – 1 mM ).

    • Note: Ensure final DMSO concentration is <0.1% to avoid solvent effects.

    • Shelf-life: Use working solution within 15-30 minutes . Discard afterwards.

Phase 2: Electrophysiology Workflow
StepActionDurationPurpose
1 Baseline Recording 30 secEstablish stable leak current.
2 Control GABA Pulse 10-20 secRecord

(Maximal current).
3 Washout 2-5 minAllow receptor to recover/de-sensitize.
4 PMTS Application 1-2 min Perfusion of PMTS (in absence of GABA for Closed State; with GABA for Open State).
5 Washout 3-5 minRemove unreacted PMTS from the bath.
6 Test GABA Pulse 10-20 secRecord

.
7 DTT Rescue (Optional) 2-5 minApply 2-10 mM DTT to reduce the disulfide bond and verify reversibility.
Phase 3: Data Analysis

Calculate the Modification Ratio :



Rate Constant Calculation: To determine the accessibility rate (


), apply PMTS for varying durations (

) and fit the decline in current to a mono-exponential decay:

  • High

    
    :  Residue is highly accessible (surface/pore-facing).
    
  • Low

    
    :  Residue is buried or in a structured loop.
    

Workflow Visualization

SCAM_Workflow cluster_modification Modification Phase Start Start: Mutant Expression (Xenopus Oocytes) Baseline Record Baseline Current (I_control) Start->Baseline Apply_PMTS Apply PMTS Reagent (100µM - 1mM) Baseline->Apply_PMTS Wash Washout Reagent (>2 mins) Apply_PMTS->Wash State State Selection: +GABA (Open) or -GABA (Closed) State->Apply_PMTS Test Record Test Current (I_modified) Wash->Test Compare Calculate % Inhibition Is I_modified < I_control? Test->Compare Result_Yes Residue is ACCESSIBLE (Pore lining / Surface) Compare->Result_Yes Yes Result_No Residue is BURIED (Or protected) Compare->Result_No No

Figure 2: Experimental workflow for SCAM using PMTS to map residue accessibility.

Troubleshooting & Controls (Self-Validating System)

To ensure scientific integrity, every experiment must include these controls:

Control TypeProcedureExpected ResultInterpretation of Failure
Wild-Type (WT) Apply PMTS to WT receptors (no Cys mutation).No change in current.If current changes, PMTS is reacting with endogenous cysteines or acting as a generic channel blocker.
DTT Reversal Apply DTT (2-10 mM) after PMTS inhibition.Recovery of current toward baseline.[9]If no recovery, the modification may not be a disulfide bond, or the protein has denatured.
Solvent Control Apply buffer with equivalent DMSO concentration (no PMTS).No change in current.If current changes, the DMSO concentration is too high (>0.1%).
Time-Control Record "Run-down" (GABA pulses without PMTS).Stable current (<5% drift).If current drops naturally, your "inhibition" data is invalid (false positive).

References

  • Akabas, M. H., Stauffer, D. A., Xu, M., & Karlin, A. (1992).[5] Acetylcholine receptor channel structure probed in cysteine-substitution mutants.[5] Science, 258(5080), 307-310.[5]

  • Xu, M., & Akabas, M. H. (1993).[7] Amino acids lining the channel of the gamma-aminobutyric acid type A receptor identified by cysteine substitution.[7][9][10] Journal of Biological Chemistry, 268(29), 21505-21508.[7]

  • Karlin, A., & Akabas, M. H. (1998). Substituted-cysteine accessibility method. Methods in Enzymology, 293, 123-145.

  • Javitch, J. A., et al. (2001). The Substituted-Cysteine Accessibility Method (SCAM) to Elucidate Membrane Protein Structure.[5][11][12][13] Current Protocols in Neuroscience.

  • Horenstein, J., et al. (2001). Protein mobility and GABA-A receptor channel gating.[10] Russian Journal of Physiology. (Contextualizing the use of PMTS in gating dynamics).

Sources

Application Note: Precision Topology Mapping via Substituted Cysteine Accessibility Method (SCAM)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This guide details the Substituted Cysteine Accessibility Method (SCAM) , the gold-standard technique for mapping the pore topology, gating conformational changes, and residue accessibility of ion channels and transporters in the absence of high-resolution crystal structures.

By systematically introducing cysteine residues into a protein backbone and probing them with sulfhydryl-specific Methanethiosulfonate (MTS) reagents, researchers can determine:

  • Pore-lining residues: Which amino acids face the aqueous pathway.

  • Gating kinetics: How accessibility changes between Open, Closed, and Inactivated states.

  • Electrostatic environment: Using charged MTS reagents to probe the local electric field.

CRITICAL DISTINCTION: Do not confuse MTS Reagents (Methanethiosulfonates like MTSET/MTSES used here) with the MTS Assay (Tetrazolium salts used for cell viability). These are chemically distinct and functionally unrelated.

Principle of the Method

The core principle relies on the high specificity of MTS reagents for the thiolate anion (


) of cysteine. Native cysteines are often buried in the hydrophobic core or engaged in disulfide bonds, making them inaccessible. By introducing a single cysteine into a "Cys-less" or "Pseudo-Wild-Type" background, the reaction becomes a binary reporter of accessibility.

The Chemical Reaction:



Upon reaction, the bulky or charged "R" group is covalently attached to the cysteine. If this residue is within the ion conduction pathway, the modification typically results in:

  • Steric Block: Reduction in single-channel conductance.

  • Electrostatic Repulsion: Alteration of ion selectivity or gating kinetics.

  • Locking: Trapping the channel in a specific conformational state.

visual: SCAM Logical Workflow

SCAM_Workflow cluster_logic Critical Decision Gene Target Gene Mutagenesis Site-Directed Mutagenesis (Cys) Gene->Mutagenesis PCR Expression Expression System (Xenopus/HEK293) Mutagenesis->Expression Transfection/Injection Baseline Baseline Recording (Current I_0) Expression->Baseline Patch Clamp/TEVC MTS_App MTS Application (Perfusion) Baseline->MTS_App Stable Baseline Reaction Covalent Modification (Disulfide Bond) MTS_App->Reaction Accessible? Result Functional Change (Δ Current / Δ Kinetics) Reaction->Result Irreversible

Figure 1: The sequential workflow for SCAM, moving from genetic manipulation to electrophysiological readout.

Key Reagents & Selection Strategy

Selection of the correct MTS reagent is critical for testing specific hypotheses (e.g., probing pore width vs. electrostatic potential).

ReagentFull NameChargeSize (Diameter)Membrane Permeable?Primary Use
MTSET [2-(Trimethylammonium)ethyl] methanethiosulfonate+1 ~6 ÅNo Probing pore diameter; mimicking Na+/K+.
MTSES [2-Sulfonatoethyl] methanethiosulfonate-1 ~6 ÅNo Probing selectivity filters; introducing negative charge.
MTSEA [2-Aminoethyl] methanethiosulfonate+1 ~3-4 ÅYes (Slowly)Accessing deep crevices; can cross membranes to hit intracellular sites.
MMTS Methyl methanethiosulfonate0 ~3 ÅYes Smallest probe; testing steric accessibility without charge effects.

Storage & Stability Warning: MTS reagents are highly hygroscopic and hydrolyze rapidly in water.

  • Half-life (

    
    ):  MTSET hydrolyzes in ~10-15 mins at pH 7.0. MTSES is more stable (~20-30 mins).
    
  • Protocol: Store powders at -20°C with desiccant. Make stocks in anhydrous DMSO or acetonitrile.

Pre-Experimental Validation: The "Null" Background

Before testing mutants, you must validate the system.

  • The "Cys-Less" Construct: Ideally, mutate all native cysteines to Serine or Alanine.

    • Validation: Express this construct and apply 1 mM MTSET.

    • Requirement: There should be zero change in current. If the current changes, a native cysteine is accessible, and you cannot proceed without masking it.

  • Functional Nulls: If a "Cys-less" channel is non-functional, identify a "Pseudo-WT" where only accessible cysteines are removed.

  • Rescue Experiments: If your target mutation (e.g., I210C) yields a non-functional channel, use high-affinity metal binding (Cd²⁺) or strong reducing agents (DTT) to attempt to rescue function to prove the protein is expressed.

Protocol: Electrophysiology & MTS Application

Platform: Two-Electrode Voltage Clamp (TEVC) in Xenopus oocytes or Whole-Cell Patch Clamp in HEK293 cells.

Step 1: Reagent Preparation (The "Just-in-Time" Method)
  • Stock: Dissolve MTS powder in DMSO to 100 mM (100x). Aliquot into single-use tubes (5 µL). Freeze at -80°C immediately. Do not refreeze.

  • Working Solution:

    • Prepare recording chamber with stable cell/oocyte.

    • Thaw one DMSO stock aliquot.

    • Dilute 1:100 into the recording buffer (final conc: 1 mM) 30 seconds before application .

    • Vortex vigorously.

Step 2: Establishing Baseline
  • Clamp the cell at a holding potential that elicits measurable current (or use a voltage step protocol).

  • Record stable baseline current (

    
    ) for at least 2 minutes.
    
  • Self-Validation: Run a "Mock" vehicle control (buffer + 1% DMSO) to ensure the solvent does not affect the channel.

Step 3: MTS Application[1][2][3][4]
  • Switch perfusion to the MTS Working Solution .

  • Maintain perfusion for a defined time (e.g., 20s, 60s, or until saturation).

  • Monitor Current: Look for exponential decay (inhibition) or modification.

  • Washout: Switch back to standard buffer.

    • Note: The reaction is covalent (disulfide bond). Washout will not reverse the effect. This irreversibility is the hallmark of SCAM.

Step 4: Reversal (Optional Validation)
  • Apply DTT (2-10 mM) or TCEP .

  • If the effect is due to disulfide formation, DTT should reduce the bond and restore the current to near-baseline levels.

Data Analysis: Calculating Reaction Rates

The reaction rate (


) is a direct measure of accessibility. Since [MTS] (mM range) is vastly higher than [Protein] (nM range), we assume pseudo-first-order kinetics .

The Equation: The current (


) at time (

) follows a single exponential decay:

Where:

  • 
     = Initial current.
    
  • 
     = Steady-state current after modification.
    
  • 
     = Time constant of modification.
    

Calculating the Second-Order Rate Constant (


): 


  • Units:

    
    
    

Interpretation:

  • High

    
     (> 10,000 
    
    
    
    ):
    Highly accessible, likely extracellular or wide pore vestibule.
  • Low

    
     (< 100 
    
    
    
    ):
    Buried, sterically hindered, or deep within the pore.
Visual: Kinetic State-Dependence

Kinetic_Model C Closed State O Open State C->O Gating C_mod Modified Closed C->C_mod k_closed (MTS) O->C Gating O_mod Modified Open O->O_mod k_open (MTS)

Figure 2: State-dependent accessibility. The thickness of the MTS arrow indicates that the residue is often more accessible in the Open state (


), a key strategy for identifying gating machinery.

Troubleshooting & "Gotchas"

IssueProbable CauseSolution
No Effect Observed Hydrolysis of MTS reagent.Ensure MTS is dissolved in DMSO and added to buffer <1 min before use. Check pH (high pH accelerates hydrolysis).
No Effect Observed Residue is inaccessible.Use a smaller reagent (MMTS) or a permeable one (MTSEA) to rule out steric hindrance.
Background Drift DMSO artifact.Ensure DMSO concentration is <1%. Perform vehicle control runs.
Reversible Effect Non-covalent block.If washout restores current without DTT, the MTS is acting as a pore blocker, not covalently modifying. Reduce concentration.
Incomplete Modification Reaction too slow.Increase [MTS] concentration or duration. Note: High concentrations increase non-specific background.

References

  • Akabas, M. H., Stauffer, D. A., Xu, M., & Karlin, A. (1992). Acetylcholine receptor channel structure probed in cysteine-substitution mutants. Science, 258(5080), 307–310.

  • Karlin, A., & Akabas, M. H. (1998). Substituted-cysteine accessibility method.[1][2] Methods in Enzymology, 293, 123–145.

  • Holmgren, M., Liu, Y., Xu, Y., & Yellen, G. (1996). On the use of thiol-modifying agents to determine channel topology. Neuropharmacology, 35(7), 797–804.

  • Javitch, J. A., et al. (1994). Mapping the binding-site crevice of the dopamine D2 receptor by the substituted-cysteine accessibility method. Neuron, 13(6), 1351–1361.

Sources

how to label membrane proteins with propyl methanethiosulfonate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Mapping of Membrane Protein Topology and Pore Dimensions using Propyl Methanethiosulfonate (PMTS)

Abstract

This guide details the application of Propyl Methanethiosulfonate (PMTS) , a lipophilic sulfhydryl-specific reagent, in the structural and functional analysis of membrane proteins. Unlike charged methanethiosulfonate (MTS) reagents restricted to aqueous environments, PMTS is membrane-permeable and hydrophobic, allowing it to probe residues within the lipid bilayer, hydrophobic binding pockets, and restricted pore regions. This protocol outlines the Substituted Cysteine Accessibility Method (SCAM) using PMTS as a "molecular ruler" to determine pore dimensions and residue accessibility.

Introduction: The Molecular Ruler Approach

Membrane proteins, particularly ion channels and transporters, rely on precise conformational changes to function. Mapping the dimensions of these pathways is critical for drug design. The Substituted Cysteine Accessibility Method (SCAM) involves introducing cysteine residues at specific positions via site-directed mutagenesis and probing them with reactive reagents.

Why Propyl Methanethiosulfonate (PMTS)? While charged reagents like MTSET (positive) or MTSES (negative) identify water-accessible surface residues, PMTS offers unique advantages:

  • Membrane Permeability: Being uncharged and lipophilic, PMTS can cross the lipid bilayer to label intracellular residues or those buried in hydrophobic pockets.

  • Molecular Sizing (The Ruler Effect): By comparing the effects of Methyl-MTS (small), Ethyl-MTS (medium), and Propyl-MTS (large), researchers can estimate the physical volume of a pore or binding site. If Methyl-MTS modifies a residue but Propyl-MTS does not (steric hindrance), the cavity size is defined between these two lengths.

Mechanism of Action

MTS reagents react specifically with the thiolate anion (S⁻) of cysteine residues. The reaction is a nucleophilic substitution where the protein sulfhydryl attacks the sulfenyl sulfur of the MTS reagent, displacing methanesulfinate.

Chemical Reaction:



  • Result: The cysteine is covalently modified with a propyl-disulfide group (-S-S-CH₂CH₂CH₃).

  • Reversibility: The modification forms a disulfide bond, which can be reversed using reducing agents like DTT or TCEP, proving the specificity of the reaction.[1]

Experimental Design & Considerations

A. Construct Design (Cysteine Scanning)
  • Background: Use a "Cysteine-less" background or a wild-type protein where native reactive cysteines are mutated to Serine or Alanine to eliminate background labeling.

  • Mutagenesis: Introduce single Cysteine mutations one by one in the region of interest (e.g., transmembrane helix, pore loop).

B. Control Experiments
  • Wild-Type Control: Treat the wild-type (no introduced Cys) protein with PMTS to ensure no functional change occurs due to native cysteines.

  • Reversibility Check: After observing a PMTS effect, apply DTT (1-10 mM). Full recovery of function confirms the effect was due to disulfide formation.

C. Buffer Conditions
  • pH Sensitivity: The reaction requires the thiolate form (-S⁻). A pH of 7.0–7.5 is standard. Lower pH (e.g., 6.0) slows the reaction, which can be useful for fast-reacting residues, while higher pH (8.0) accelerates it but decreases selectivity.

Protocol: PMTS Labeling in Electrophysiology

Target System: Xenopus Oocytes or Patch-Clamped HEK293 Cells expressing Ion Channels.

Reagents Preparation
  • PMTS Stock (Critical):

    • PMTS is hydrophobic and hydrolyzes in water.

    • Dissolve PMTS in 100% anhydrous DMSO to create a 1 M or 100 mM stock .

    • Storage: Aliquot and store at -20°C or -80°C. Do not freeze-thaw repeatedly.

    • Working Solution: Dilute into the recording buffer immediately before use. Do not store aqueous PMTS solutions for >1 hour.

Step-by-Step Procedure

Step 1: Baseline Recording

  • Establish a stable baseline current for the expressed channel using standard recording buffer (e.g., ND96 for oocytes or Tyrode’s for mammalian cells).

  • Verify channel function with a known agonist or voltage protocol.

Step 2: Pre-Screening (Optional)

  • If probing a pore, ensure the channel is in the "Open" or "Closed" state as dictated by your experimental question. (e.g., add agonist to open the channel during labeling).

Step 3: PMTS Application

  • Dilute PMTS stock into the perfusion buffer to a final concentration of 10 µM – 2 mM .

    • Note: Start with 1 mM for 1-2 minutes.

  • Perfuse the cell/oocyte with PMTS solution.

  • Monitor Current: Watch for a change in current amplitude (inhibition or activation) or kinetics.

    • Fast Reaction: < 1 minute indicates a highly accessible residue.

    • Slow Reaction:[2] > 5 minutes indicates a buried or sterically hindered residue.

Step 4: Washout

  • Wash with standard buffer for 2–5 minutes to remove unreacted PMTS.

  • If the current change persists after washout, the modification is covalent.

Step 5: Reversal (Validation)

  • Apply 10 mM DTT or TCEP in the perfusion buffer.

  • Monitor for the return of the current to baseline levels. This confirms the effect was caused by the specific -S-S-Propyl modification.

Data Analysis & Interpretation

The "Cut-Off" Analysis (Molecular Ruler)

To estimate pore size, compare the effect of PMTS against other MTS reagents.

ReagentFunctional Effect?Interpretation
Methyl-MTS (Small)Yes Residue is accessible; Pore > ~3.5 Å.
Ethyl-MTS (Medium)Yes Residue is accessible; Pore > ~4.5 Å.
Propyl-MTS (Large)No CUT-OFF POINT. Pore is smaller than the propyl chain length (~6.0 Å) or the pocket cannot accommodate the bulk.
Rate Constant ( ) Determination

Calculate the second-order rate constant to quantify accessibility:



  • Plot the time course of current modification (

    
    ).
    
  • Fit to a single exponential decay:

    
    .
    
  • Calculate

    
     (
    
    
    
    ). Higher
    
    
    = Higher accessibility.

Visualizations

Diagram 1: SCAM Workflow & Molecular Ruler Logic

SCAM_Workflow cluster_Labeling 4. Labeling (Molecular Ruler) Mutagenesis 1. Cysteine Scanning (Mutate Residue X to Cys) Expression 2. Expression (HEK293 / Oocytes) Mutagenesis->Expression Baseline 3. Baseline Recording (Measure Current) Expression->Baseline MMTS Apply Methyl-MTS (Small) Baseline->MMTS PMTS Apply Propyl-MTS (Large/Hydrophobic) Baseline->PMTS Analysis 5. Functional Readout (Inhibition/Activation?) MMTS->Analysis Reaction? PMTS->Analysis Reaction? Conclusion 6. Structure Map (Pore Size / Topology) Analysis->Conclusion Compare Effects

Caption: Workflow for using PMTS in a comparative SCAM study to map pore dimensions.

Diagram 2: Chemical Reaction Mechanism

Reaction_Mechanism Reactants Target Protein (-S⁻) + Propyl-MTS (CH₃-SO₂-S-Propyl) Transition Nucleophilic Attack (Thiolate attacks Sulfenyl Sulfur) Reactants->Transition Products Labeled Protein (-S-S-Propyl) + Methanesulfinate (CH₃-SO₂⁻) Transition->Products Reversal Reversal with DTT (Restores -SH) Products->Reversal + DTT

Caption: The specific reaction of PMTS with an ionized cysteine residue and its reversibility.

Troubleshooting Guide

IssuePossible CauseSolution
No Effect Observed Residue is buried/inaccessible.Try a smaller reagent (MMTS) or label in a different state (Open vs. Closed).
Reagent hydrolysis.[3]Prepare PMTS dilution immediately before perfusion. Check DMSO stock quality.
Cysteine is oxidized.Pre-treat with low concentration DTT (0.5 mM) and wash thoroughly before labeling.
Irreversible Effect Non-specific modification.Ensure the effect is reversed by high-concentration DTT (10 mM).
Slow Reaction Rate Low pH.Increase pH to 7.4–8.0 to increase the fraction of ionized thiolate (-S⁻).

References

  • Karlin, A., & Akabas, M. H. (1998). Substituted-cysteine accessibility method. Methods in Enzymology, 293, 123-145. Link

  • Holmgren, M., et al. (1996). Libration of the pore helix during activation of the bacterial ion channel KcsA. Nature, 383, 73-75. (Demonstrates the use of MTS reagents for pore mapping). Link

  • Bali, M., & Akabas, M. H. (2007). Defining the Propofol Binding Site Location in GABA-A Receptors. Molecular Pharmacology, 71(2), 539-548. (Example of using Propyl-MTS to size a binding pocket). Link

  • Interchim. Technical Sheet: Methanethiosulfonate (MTS) Reagents. (Technical properties of PMTS and analogs). Link

  • Toronto Research Chemicals. Propyl Methanethiosulfonate Product Page. (Chemical structure and solubility data). Link

Sources

Application Note: Probing Ion Channel Structure-Function Relationships using MTS Reagents (SCAM)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the experimental protocols for the Substituted Cysteine Accessibility Method (SCAM) using MTS reagents in voltage-clamp electrophysiology.[1] This technique allows researchers to map the pore-lining residues of ion channels, track voltage-sensor movements, and identify drug-binding pockets with high structural resolution.

Critical Distinction: In the context of electrophysiology, "MTS" refers to Methanethiosulfonate reagents (e.g., MTSET, MTSES), not the tetrazolium-based cell viability assay.

Scientific Principles & Mechanism

The core principle of SCAM is the site-specific introduction of cysteine residues (via mutagenesis) into a protein region of interest, followed by chemical modification with sulfhydryl-specific reagents.

The Reaction

MTS reagents react specifically with the ionized thiolate anion (


) of accessible cysteine residues to form a mixed disulfide bond.


Functional Consequence

The addition of the "R" group (which can be bulky, positively charged, or negatively charged) alters the channel's function.[2]

  • Pore Block: If the cysteine faces the pore, the MTS adduct physically occludes ion flow (current reduction).

  • Electrostatic Repulsion: Introducing a charge (e.g., MTSET

    
    ) can alter local field strength, shifting voltage-dependence of gating.
    
Workflow Visualization

SCAM_Workflow Start Target Identification Mutagenesis Cysteine Mutagenesis (Site-Directed) Start->Mutagenesis Expression Expression System (Xenopus/HEK293) Mutagenesis->Expression Baseline Voltage Clamp: Baseline Recording Expression->Baseline MTS_App MTS Reagent Perfusion Baseline->MTS_App Stable Baseline Readout Current Change (Inhibition/Shift) MTS_App->Readout Covalent Bond Analysis Calculate Modification Rate (k) Readout->Analysis

Figure 1: The logical workflow of a SCAM experiment, moving from molecular biology to electrophysiological readout.

Experimental Setup & Hardware

The Rig

Standard Two-Electrode Voltage Clamp (TEVC) or Whole-Cell Patch Clamp configurations are suitable. However, perfusion speed is the limiting factor .

Perfusion System (Critical Requirement)

MTS reagents, particularly positively charged ones like MTSET, hydrolyze rapidly in aqueous solutions at physiological pH.

  • Requirement: A gravity-fed or pressurized local perfusion system (e.g., Warner Instruments Fast-Step or similar) with a dead volume < 50 µL.

  • Chamber: Laminar flow recording chamber to ensure rapid exchange (< 200 ms) and prevent reagent accumulation.

Reagent Selection Table

Select the reagent based on the desired perturbation.

ReagentChargePermeabilityHydrolysis

(pH 7.0)
Application
MTSET Positive (+1)Impermeant~10 min (Fast)Mimic Na+/K+; probe pore electrostatics.
MTSES Negative (-1)Impermeant~20 minMimic Cl-; probe selectivity filters.
MTSEA Positive (+1)Permeant ~15 minCan cross membrane to label intracellular sites.
MTS-Glucose Neutral/BulkyImpermeantStableSteric hindrance (pore sizing).

Detailed Protocol: Voltage-Clamp SCAM

Objective: Determine if Residue X lines the pore by measuring current decay upon MTSET application.

Phase 1: Preparation (The "Ice Rule")
  • Stock Solutions: Store MTS powder at -20°C with desiccant.

  • Daily Aliquots: Weigh out small aliquots (1-2 mg) into microcentrifuge tubes. Keep them dry and frozen until the exact moment of use.

  • Vehicle: Prepare recording solution (e.g., ND96 for Oocytes or Ringer's for mammalian cells). Check pH immediately before use.

    • Expert Tip: Lowering pH to 6.8 can extend the half-life of MTSET without significantly altering most channel gating, but this must be validated for your specific channel.

Phase 2: The Recording Sequence
  • Establish Seal/Impale: Obtain a stable recording. Leak current must be < 5% of peak current.

  • Protocol Setup:

    • Holding Potential: Hold at a voltage where the channel is open (if studying open-state accessibility) or closed (if studying closed-state).

    • Pulse Family: Run a standard I-V protocol to establish the "Pre-MTS" fingerprint.

  • Baseline: Record continuous current (gap-free mode) or repetitive test pulses (every 2-5s) for 2 minutes to ensure stability.

  • Reagent Activation (Time = 0):

    • Dissolve one MTS aliquot in recording solution to achieve final concentration (typically 100 µM - 1 mM).

    • Vortex immediately.

    • Load perfusion reservoir immediately. (Do not use solution older than 5 minutes).

  • Application: Switch perfusion to the MTS line. Mark the exact time of arrival at the cell.

  • Observation: Watch for exponential decay in current (for pore blockers) or shift in activation kinetics.

  • Washout: After effect saturates or 2-3 minutes, switch back to control solution.

    • Note: The reaction is covalent. Washout will not reverse the effect. This is a sign of specific modification.

Phase 3: Validation (Self-Validating System)

To prove the effect is real, you must perform these controls:

  • Reversibility Check: Apply DTT (2-10 mM) . DTT can reduce the disulfide bond, removing the MTS moiety and restoring the current to baseline. If DTT reverses the block, the modification was cysteine-specific.

  • Cys-less Control: Perform the exact same protocol on a "Cys-less" background or Wild-Type channel known to lack accessible cysteines in the region. There should be zero effect.

Data Analysis & Visualization

Calculating Modification Rate

The rate of current decay reflects the reaction rate.

  • Plot Peak Current (

    
    ) vs. Time (
    
    
    
    ).
  • Fit the decay phase during MTS application to a mono-exponential function:

    
    
    
  • Calculate the second-order rate constant (

    
    ):
    
    
    
    
    • Units:

      
      . A high 
      
      
      
      (>
      
      
      ) implies high accessibility.
Decision Logic for Analysis

Analysis_Logic Data Current Trace Recorded Change Is there a change in current? Data->Change DTT Apply DTT (Reductant) Change->DTT Yes Result_Neg Negative: Residue Inaccessible or Buried Change->Result_Neg No Reversed Is effect reversed? DTT->Reversed Result_Pos Positive Hit: Residue is Accessible Reversed->Result_Pos Yes Artifact Artifact: Non-specific drift Reversed->Artifact No

Figure 2: Decision tree for validating a "hit" in a cysteine scanning experiment.

Troubleshooting Guide

IssueProbable CauseSolution
No effect seen Hydrolysis of reagentPrepare MTS < 2 mins before use; check pH.
No effect seen Residue is buriedTry MTSEA (smaller/permeant) or check different state (Open vs Closed).
Effect seen in WT Endogenous CysteinesMutate native cysteines to Serine/Alanine to create a "Cys-less" background.
Slow "Wash-in" Perfusion lagDye-check perfusion system; minimize dead volume tubing.
Irreversible by DTT Inaccessible disulfideThe modification site may be sterically hindered; try TCEP (stronger reductant).

References

  • Karlin, A., & Akabas, M. H. (1998). Substituted-cysteine accessibility method. Methods in Enzymology, 293, 123-145.

  • Holmgren, M., et al. (1996). Three distinct conformations of the voltage-dependent S4 region in Shaker potassium channels. Nature, 383(6596), 152-158.

  • Toronto Research Chemicals. MTS Reagents Technical Data Sheet (MTSET/MTSES).

  • Akabas, M. H., et al. (1992). Acetylcholine receptor channel structure probed in cysteine-substitution mutants. Science, 258(5080), 307-310.

Sources

Application Note: Optimization of Propyl Methanethiosulfonate (PMTS) Concentrations for Cysteine Scanning Mutagenesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Propyl methanethiosulfonate (PMTS) is a neutral, short-chain sulfhydryl-reactive reagent used extensively in the Substituted Cysteine Accessibility Method (SCAM). Unlike its charged counterparts (MTSET, MTSES), PMTS is membrane-permeable and hydrophobic, making it a critical tool for probing the pore dimensions of ion channels, the lipid-protein interface, and hydrophobic binding pockets. This guide provides a rigorous protocol for calculating the required PMTS concentration to achieve specific modification rates, accounting for its rapid hydrolysis and steric constraints.

Introduction & Mechanism

The efficacy of PMTS relies on a specific thiol-disulfide exchange reaction. When applied to a protein with an engineered cysteine, PMTS reacts with the ionized thiolate (


) to form a mixed disulfide, transferring a propyl group to the protein and releasing a methanesulfinate leaving group.
Chemical Logic
  • Reagent: Propyl Methanethiosulfonate (PMTS)

  • Target: Reduced, accessible Cysteine (

    
    )
    
  • Product: Propyl-modified Cysteine (

    
    )
    
  • Byproduct: Methanesulfinic acid (

    
    )
    

Expert Insight: The reaction rate is strictly pH-dependent because only the deprotonated thiolate (


) is nucleophilic enough to react. However, increasing pH also accelerates the hydrolysis of PMTS. Therefore, experiments are typically balanced at pH 7.0–7.4 to optimize specific labeling over reagent degradation.

Critical Parameters: Hydrolysis & Stability[1]

PMTS is unstable in aqueous solutions. It hydrolyzes to form non-reactive species, meaning the effective concentration decreases exponentially from the moment of dilution.

Table 1: Hydrolysis Half-Lives of MTS Reagents (Approximate)
ReagentChargeHydrolysis

(pH 7.0, 20°C)
Hydrolysis

(pH 7.0, 4°C)
Membrane Permeability
PMTS Neutral ~10–15 min ~40–60 min High
MTSETPositive~10 min~20 minLow
MTSESNegative~20 min~90 minLow

Note: Data derived from homologous MTS reagent behaviors; PMTS follows similar hydrolysis kinetics to MMTS/MTSEA.

Calculation Guide: Determining Required Concentration

To determine the concentration of PMTS (


) required to modify a cysteine within a specific timeframe, we rely on pseudo-first-order kinetics .
The Governing Equation

In most SCAM experiments, the concentration of PMTS is vastly higher than the concentration of the target protein (


). This allows us to treat 

as a constant.

The modification rate is defined by the second-order rate constant,


 (

). The observed rate constant,

(

), is:

The time constant of the reaction (


), which is the time required for ~63% modification, is the inverse of 

:

Calculating [PMTS] for a Target Time

If you know the rate constant (


) of your cysteine (from literature or preliminary data) and you want the reaction to complete within a specific time window (e.g., 

), rearrange the formula:


Example:

  • Target Cysteine Reactivity (

    
    ): 
    
    
    
    (highly accessible)
  • Desired Time Constant (

    
    ): 
    
    
    
    (fast modification)
  • Calculation:

    
    
    
Determining Unknown Rate Constants (The "Ruler" Experiment)

If


 is unknown (the goal of the experiment), you must perform a dose-response analysis.
  • Measure

    
     at three distinct PMTS concentrations (e.g., 
    
    
    
    ,
    
    
    ,
    
    
    ).
  • Plot

    
     (y-axis) vs. 
    
    
    
    (x-axis).
  • The slope of the linear regression is the second-order rate constant

    
    .
    

Experimental Protocols

Protocol A: Stock Solution Preparation (Critical)

Objective: Create a stable stock solution. PMTS is an oil or solid that degrades instantly in water.

  • Solvent Choice: Use DMSO (Dimethyl sulfoxide) or dry Acetonitrile. Do NOT use water or ethanol for the primary stock.

  • Concentration: Prepare a high-concentration master stock (e.g.,

    
     or 
    
    
    
    ).
    • Calculation: PMTS MW

      
      .
      
    • To make

      
       of 
      
      
      
      stock, weigh
      
      
      PMTS and dissolve in
      
      
      anhydrous DMSO.
  • Storage: Aliquot into small volumes (

    
    ), purge with nitrogen/argon if possible, and store at 
    
    
    
    with desiccant.
    • Shelf Life: 3–6 months in DMSO at

      
      .
      
Protocol B: Functional Modification Assay (Electrophysiology)

Objective: Measure the modification rate of a channel pore residue.

Prerequisites:

  • Express cysteine-substituted channels in Xenopus oocytes or HEK293 cells.

  • Establish a stable baseline current (

    
    ) induced by the agonist.
    

Workflow:

  • Baseline: Apply agonist alone to confirm stability.

  • Dilution (Just-in-Time): Dilute the DMSO stock into the recording buffer immediately before application.

    • Warning: Do not use this dilution for more than 10 minutes due to hydrolysis.

  • Exposure: Apply Agonist + PMTS simultaneously.

  • Observation: Monitor current decay (inhibition) or potentiation.

    • Fit the current trace to a single exponential function:

      
      .
      
  • Wash: Wash with buffer (no PMTS) + Agonist to see if the effect is irreversible (characteristic of covalent modification).

  • Reversal (Validation): Apply

    
     DTT (Dithiothreitol) to reduce the disulfide bond and restore the current. This confirms the effect was due to cysteine modification.
    

Visualization of Workflows

Logic Flow: Determining PMTS Concentration

This diagram illustrates the decision process for selecting the correct concentration based on experimental observation.

PMTS_Optimization Start Start: Define Target Time (u03C4) Est_K Estimate Rate Constant (k) Based on Accessibility Start->Est_K Calc Calculate [PMTS] = 1 / (k * u03C4) Est_K->Calc Exp Run Experiment (Apply PMTS) Calc->Exp Check Is Modification Rate Measurable? Exp->Check TooFast Too Fast (Instantly Blocked) Decrease [PMTS] 10-fold Check->TooFast Rate < 100ms TooSlow Too Slow (No Change > 2 min) Increase [PMTS] or Check pH Check->TooSlow Rate > 2min Success Success: Calculate Exact k Plot 1/u03C4 vs [Concentration] Check->Success Rate Measurable TooFast->Exp Retry TooSlow->Exp Retry

Caption: Decision tree for optimizing PMTS concentration in kinetic experiments.

Reaction Mechanism

The chemical pathway of the modification.

Reaction_Mechanism Cys Protein-Cys-SH (Reduced) Ion Protein-Cys-Su207B (Thiolate) Cys->Ion pH > pKa Transition Transition State (Thiol-Disulfide Exchange) Ion->Transition + PMTS PMTS PMTS Reagent (Propyl-S-SO2-CH3) PMTS->Transition Product Protein-S-S-Propyl (Modified) Transition->Product Leaving Methanesulfinate (Leaving Group) Transition->Leaving

Caption: The nucleophilic attack of the thiolate anion on PMTS yielding the mixed disulfide.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
No effect observed Hydrolysis of PMTSPrepare fresh dilution from DMSO stock. Ensure buffer pH is < 8.0 to slow hydrolysis.
No effect observed Cysteine is inaccessibleThe residue may be buried. Try a smaller reagent (MMTS) or verify surface expression.
Irreversible block Successful modificationConfirm by applying DTT (2–5 mM). If DTT reverses it, the result is valid.
Current "drifts" Oxidation (Disulfide formation)Spontaneous crosslinking between cysteines. Pre-treat with DTT before applying PMTS.
Cloudy Solution PMTS precipitationPMTS is hydrophobic. Ensure final DMSO concentration is <1% but sufficient to keep PMTS soluble, or lower [PMTS].

References

  • Karlin, A., & Akabas, M. H. (1998). Substituted-cysteine accessibility method.[1] Methods in Enzymology, 293, 123–145. Link

  • Akabas, M. H., Stauffer, D. A., Xu, M., & Karlin, A. (1992). Acetylcholine receptor channel structure probed in cysteine-substitution mutants. Science, 258(5080), 307–310. Link

  • Santa Cruz Biotechnology. Propyl Methanethiosulfonate Product Data & Safety. Link

  • Javitch, J. A., et al. (1994). Mapping the binding-site crevice of the dopamine D2 receptor by the substituted-cysteine accessibility method. Neuron, 13(2), 487-497. Link

Sources

preparing stock solutions of propyl methanethiosulfonate in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Precision Preparation of Propyl Methanethiosulfonate (PMTS) Stock Solutions in DMSO

Part 1: Executive Summary & Critical Disambiguation

Objective: This guide provides a rigorous protocol for the preparation, storage, and validation of Propyl Methanethiosulfonate (PMTS) stock solutions. PMTS is a sulfhydryl-reactive reagent widely used in the Substituted Cysteine Accessibility Method (SCAM) to probe the pore environment of ion channels and transporters.

CRITICAL WARNING: Identity Confirmation Before proceeding, verify you have the correct chemical. The acronym "MTS" and the propyl group lead to frequent catastrophic errors in procurement and experimental design.

Compound NameCAS No.ApplicationStatus in this Protocol
Propyl Methanethiosulfonate (PMTS) 24387-69-7 Cysteine Modification (SCAM) TARGET
Propyl Methanesulfonate (Propyl Mesylate)1912-31-8Alkylating agent (Mutagen)WRONG
MTS Tetrazolium138169-43-4Cell Viability Assay (Mitochondrial)WRONG
Methyl Methanethiosulfonate (MMTS)2949-92-0Cysteine Modification (smaller analog)Related

Part 2: Physicochemical Profile & Safety

Chemical Identity:

  • IUPAC Name: S-Propyl methanesulfonothioate

  • Formula:

    
    
    
  • Molecular Weight: 154.25 g/mol

  • Physical State: Clear, colorless to pale yellow oil.

  • Odor: Strong, disagreeable sulfurous stench (resembles rotting cabbage/garlic).

Solubility & Stability Logic:

  • Solvent: Anhydrous DMSO (Dimethyl Sulfoxide) is the required solvent. PMTS is a lipophilic oil and dissolves readily in DMSO.

  • Hydrolysis Risk: Methanethiosulfonates are susceptible to nucleophilic attack by water (hydrolysis), generating methanesulfinic acid and the corresponding thiol. Water is the enemy.

  • Why DMSO? DMSO is aprotic and miscible with aqueous buffers, allowing the rapid introduction of the reagent into biological assays without precipitating the compound (up to certain limits) or causing immediate hydrolysis before the target reaction occurs.

Safety Precautions (The "Stench" Factor):

  • Engineering Controls: Handle exclusively in a functioning chemical fume hood. The odor is potent and persistent.

  • PPE: Double nitrile gloves, lab coat, and safety goggles.

  • Decontamination: Bleach (sodium hypochlorite) oxidizes the sulfur compounds, neutralizing the smell. Keep a beaker of 10% bleach in the hood to submerge tips and waste immediately.

Part 3: Protocol for Stock Solution Preparation

Methodology: Gravimetric Preparation (Weight-based). Rationale: PMTS is a viscous oil with a density that may vary slightly by lot or temperature (approx. 1.1–1.2 g/mL). Pipetting small volumes of viscous oils is notoriously inaccurate. Weighing the compound yields the highest precision for molarity calculations.

Materials Required
  • Propyl Methanethiosulfonate (PMTS) neat oil.

  • Anhydrous DMSO (≥99.9%, stored over molecular sieves).

  • Glass vials with PTFE-lined caps (amber glass preferred).

  • Analytical balance (readable to 0.1 mg).

  • Argon or Nitrogen gas line.

Step-by-Step Procedure
  • Preparation of Vials:

    • Pre-weigh an empty, clean, dry amber glass vial with its cap. Record the mass (

      
      ).
      
  • Dispensing PMTS:

    • In the fume hood, use a glass Pasteur pipette to transfer a small amount of PMTS oil into the vial.

    • Target: For 1 mL of 1 M stock, you need ~154 mg.

    • Cap the vial immediately to trap the odor.

  • Gravimetric Measurement:

    • Weigh the vial + PMTS. Record mass (

      
      ).
      
    • Calculate mass of PMTS:

      
      .
      
  • Volume Calculation:

    • Calculate the volume of DMSO required to reach the target concentration (e.g., 1 M).

    • Note: This calculation assumes the volume expansion from the solute is negligible for high-concentration stocks, or that you are adding DMSO to a final volume. For highest accuracy in "adding to" volume:

      • Add DMSO to the vial in increments.

      • If using a volumetric flask is not feasible (due to small volumes), adding DMSO based on the calculation above is standard practice for reagent stocks, accepting a <1% error margin.

  • Solubilization:

    • Add the calculated volume of Anhydrous DMSO.

    • Vortex vigorously for 30 seconds. The oil should dissolve instantly.

  • Aliquoting & Storage:

    • Do not store the bulk stock. Repeated freeze-thaw cycles introduce moisture (DMSO is hygroscopic).

    • Aliquot 20–50 µL into small PCR tubes or amber microcentrifuge tubes.

    • Overlay with Argon/Nitrogen gas before closing to prevent oxidation.

    • Store at -20°C (short term) or -80°C (long term).

Part 4: Quality Control (Functional Validation)

Since PMTS hydrolyzes over time, a functional test is required to validate old stocks. We utilize the Ellman’s Reagent Competition Assay .

Principle: PMTS reacts rapidly with free thiols. If we incubate PMTS with a known amount of Glutathione (GSH), the PMTS should consume the GSH. The remaining unreacted GSH is then measured using Ellman's Reagent (DTNB).

  • Active PMTS: Low Absorbance (GSH consumed).

  • Inactive/Hydrolyzed PMTS: High Absorbance (GSH remains to react with DTNB).

QC Protocol:

  • Control: Mix 100 µM GSH + Buffer + DMSO (no PMTS).

  • Test: Mix 100 µM GSH + Buffer + 150 µM PMTS (1.5x excess). Incubate 10 min at RT.

  • Development: Add DTNB (Ellman's Reagent) to both.

  • Read: Measure Absorbance at 412 nm.

  • Criteria: The Test sample should have <5% of the absorbance of the Control sample.

Part 5: Workflow Visualization

PMTS_Preparation cluster_safety Safety & Setup cluster_prep Gravimetric Preparation cluster_storage Storage & QC Safety Fume Hood Required (Stench/Toxicity) Weigh Weigh PMTS Oil (Target ~154 mg for 1 mL @ 1M) Safety->Weigh Materials PMTS Oil (CAS 24387-69-7) Anhydrous DMSO Materials->Weigh Calc Calculate DMSO Volume V = Mass / (MW * Conc) Weigh->Calc Dissolve Add Anhydrous DMSO Vortex to Clear Solution Calc->Dissolve Aliquot Aliquot (20-50 µL) Overlay with Argon Dissolve->Aliquot Freeze Store at -80°C Avoid Freeze-Thaw Aliquot->Freeze QC Validation: GSH + Ellman's Reagent Freeze->QC Periodically

Caption: Logical workflow for the gravimetric preparation, storage, and validation of PMTS stock solutions.

Part 6: References

  • Karlin, A., & Akabas, M. H. (1998). Substituted-cysteine accessibility method. Methods in Enzymology, 293, 123-145.

  • Toronto Research Chemicals. (n.d.). Propyl Methanethiosulfonate Datasheet. Toronto Research Chemicals.

  • Santa Cruz Biotechnology. (n.d.). Propyl Methanethiosulfonate (CAS 24387-69-7). SCBT.

  • Gaylord Chemical. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. Gaylord Chemical Bulletin.

  • Ellman, G. L. (1959). Tissue sulfhydryl groups.[1] Archives of Biochemistry and Biophysics, 82(1), 70-77.

Sources

Application Note: Reversible Cysteine Protection and Accessibility Probing using Propyl Methanethiosulfonate (PMTS)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the application of Propyl Methanethiosulfonate (PMTS) for the reversible modification of cysteine residues. While Methyl Methanethiosulfonate (MMTS) is the industry standard for minimizing steric footprint, PMTS provides a critical alternative when a larger, more hydrophobic "cap" is required. This application note covers two primary utilities:

  • Oxidative Protection: Reversibly blocking free thiols to prevent irreversible oxidation (sulfinic/sulfonic acid formation) or disulfide scrambling during purification.

  • Steric Mapping (SCAM): Using the specific volume of the propyl group to gauge the accessibility of pore-lining residues in ion channels and transporters.

Chemical Basis and Mechanism

Unlike alkylating agents (e.g., Iodoacetamide, NEM) which form irreversible bonds, methanethiosulfonate (MTS) reagents react with cysteine thiolates to form a mixed disulfide . This reaction is highly specific, rapid, and fully reversible under reducing conditions.

The Reaction

The nucleophilic attack of the thiolate anion (


) on the sulfenyl sulfur of PMTS displaces methanesulfinic acid.

Reaction Stoichiometry:



Visualization of Mechanism

The following diagram illustrates the protection and deprotection cycle.

PMTS_Mechanism Cys Free Cysteine (Protein-SH) Oxidation Irreversible Oxidation (SO2H / SO3H) Cys->Oxidation Oxidative Stress (No Protection) Blocked Protected Mixed Disulfide (Protein-S-S-Propyl) Cys->Blocked + PMTS (Nucleophilic Attack) PMTS PMTS Reagent (Propyl-MTS) PMTS->Blocked Blocked->Cys + Reductant (Disulfide Exchange) Reductant Reducing Agent (DTT / TCEP) Reductant->Cys

Figure 1: The reversible protection cycle. PMTS preemptively converts reactive thiols into stable mixed disulfides, preventing irreversible oxidation pathways.

Comparative Data: MTS Reagents

Selecting the correct MTS reagent is a balance between protection efficiency and steric perturbation.

ReagentFunctional Group AddedMass Shift (

Da)
Chain Length (

)
HydrophobicityPrimary Use Case
MMTS

+46.1~3.0LowGeneral blocking; Mass Spec prep.
PMTS

+74.1 ~6.0 Moderate Pore sizing; Hydrophobic pocket stabilization.
MTSES

+139.1~8.0Charged (-)Introducing negative charge to probe electrostatics.

Critical Insight: The +74.1 Da mass shift provided by PMTS is a self-validating marker in Mass Spectrometry, distinct from the +16 Da (Sulfenic) or +32 Da (Sulfinic) shifts seen in oxidation.

Protocol A: Reversible Protection During Purification

This workflow is designed for proteins containing labile cysteines prone to aggregation or scrambling during cell lysis and purification.

Reagents Required[1][2][3][4][5][6][7][8][9][10]
  • Lysis Buffer: 50 mM HEPES or Tris, 150 mM NaCl, pH 7.5 (Avoid amine buffers if downstream coupling is planned, though MTS is compatible).

  • PMTS Stock: 200 mM in DMSO (Store at -20°C, desiccated).

  • Reducing Agent: 1 M DTT or 0.5 M TCEP (pH 7.0).

Step-by-Step Methodology
  • Preparation: Thaw PMTS stock and equilibrate to room temperature before opening to prevent moisture condensation (MTS reagents hydrolyze in water).

  • Lysis & Blocking (Simultaneous):

    • Add PMTS to the Lysis Buffer immediately prior to cell disruption.

    • Target Concentration: 1.0 – 5.0 mM PMTS.

    • Note: A high concentration is required to outcompete rapid oxidation rates in the lysate.

  • Incubation: Incubate lysate on ice for 15–30 minutes. The reaction with accessible thiols is complete within seconds to minutes at pH 7.5.

  • Clarification & Purification: Proceed with centrifugation and chromatography. The propyl-disulfide cap is stable through Ni-NTA, Ion Exchange, and Size Exclusion steps.

  • Validation (Optional): Aliquot a small sample for intact mass spectrometry. Look for the +74 Da shift per cysteine.

  • Deprotection (Restoration):

    • To restore native activity or free thiols, add 10–20 mM DTT or 5 mM TCEP .

    • Incubate for 30 minutes at Room Temperature.

    • Remove excess reducing agent and propyl-mercaptan byproduct via desalting column (e.g., PD-10) or dialysis.

Protocol B: Substituted Cysteine Accessibility Method (SCAM)

PMTS is utilized here not just to protect, but to probe. By mutating residues to cysteine and applying PMTS, one can determine if a residue is exposed to the aqueous solvent (reaction occurs) or buried (no reaction).

Experimental Logic[8]
  • Assumption: PMTS reacts only with ionized thiolates (

    
    ) in accessible, hydrophilic environments.
    
  • Readout: Loss of function (if the residue is critical) or Mass Shift (if analyzing by MS).

Workflow Diagram

SCAM_Workflow Mutant Generate Cys-Mutant Library (Site-Directed Mutagenesis) Expression Express in Oocytes/Cells Mutant->Expression Baseline Measure Baseline Function (Current/Binding) Expression->Baseline ApplyPMTS Apply PMTS (100 µM - 1 mM) Time: 1-5 mins Baseline->ApplyPMTS Wash Extensive Wash ApplyPMTS->Wash Measure Re-measure Function Wash->Measure Decision Is Function Altered? Measure->Decision ResultYes Residue is ACCESSIBLE Decision->ResultYes Yes ResultNo Residue is BURIED or Protected by Ligand Decision->ResultNo No

Figure 2: SCAM workflow for mapping channel topology. PMTS serves as the specific probe for medium-sized pores.

Protocol Specifics
  • Baseline Recording: Establish stable baseline current (TEVC or Patch Clamp) or binding activity.

  • Perfusion: Perfuse PMTS diluted in recording buffer (typically 100 µM to 1 mM).

    • Caution: Prepare working solution immediately before use; MTS reagents hydrolyze with a half-life of ~15-20 mins in physiological buffer.

  • Exposure: Expose for 2–5 minutes.

  • Wash: Wash with buffer for 2–5 minutes to remove unreacted reagent.

  • Test: Re-assess channel function.

    • Irreversible Inhibition/Activation indicates the cysteine was modified.

    • Reversibility Check: Perfuse 10 mM DTT. If function returns to baseline, the effect was due to S-propyl modification.

Troubleshooting & Optimization (E-E-A-T)

Solubility Issues

PMTS is lipophilic.

  • Issue: Precipitation in aqueous buffer.

  • Solution: Dissolve PMTS in 100% DMSO or Acetonitrile to create a 200 mM stock. Ensure final organic solvent concentration in the assay is <1% (or tolerated limit).

Incomplete Blocking
  • Cause: Low pH. The reaction requires the thiolate anion (

    
    ).
    
  • Solution: Adjust pH to 7.5 – 8.0. If the protein requires acidic pH (< 6.0), the reaction rate drops significantly. Increase incubation time or concentration.

"Ghost" Modifications
  • Cause: Disulfide exchange with endogenous glutathione or oxidized DTT.

  • Solution: Ensure the starting protein is fully reduced (treat with TCEP) and then desalted before adding PMTS if precise stoichiometry is required. For crude lysates (Protocol A), excess PMTS usually overcomes this.

References

  • Akabas, M. H., et al. (1992). "Acetylcholine receptor channel structure probed in the open state." Science. (Seminal paper establishing SCAM).

  • Kenyon, G. L., & Bruice, T. W. (1977). "Novel sulfhydryl reagents." Methods in Enzymology. (Detailed chemistry of MTS reagents).

  • Toronto Research Chemicals. "Propyl Methanethiosulfonate Product Information." (Chemical properties and handling).

  • Karlin, A., & Akabas, M. H. (1998).[1] "Substituted-cysteine accessibility method." Methods in Enzymology. (Comprehensive protocol for SCAM).

  • Forman, S. A. (2021). "Substituted Cysteine Modification and Protection with n-Alkyl-Methanethiosulfonate Reagents." Molecular Pharmacology.

Sources

Troubleshooting & Optimization

troubleshooting low labeling efficiency with propyl methanethiosulfonate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Labeling Efficiency with Propyl Methanethiosulfonate Role: Senior Application Scientist Audience: Researchers, Structural Biologists, and Electrophysiologists

Introduction: The Chemistry of Precision

Welcome to the technical support hub for alkyl-methanethiosulfonate (MTS) reagents. You are likely here because your Cysteine Accessibility Mapping (SCAM) or site-directed spin labeling (SDSL) experiments are yielding inconsistent data.

Propyl methanethiosulfonate (PMTS) is a highly specific, thiol-reactive reagent. It reacts with the thiolate anion (


) of a cysteine residue to form a mixed disulfide, transferring a propyl group to the protein. While the chemistry is elegant, it is kinetically sensitive. Low efficiency is rarely due to "bad luck"; it is almost always a conflict between hydrolysis rates , thiol pKa , and steric accessibility .

This guide abandons generic advice in favor of mechanistic troubleshooting.

Module 1: Reagent Integrity & Handling

"Is my reagent dead on arrival?"

The methanethiosulfonate moiety is labile. In aqueous solution, it competes between reacting with your protein's cysteine and reacting with water (hydrolysis). If hydrolysis wins, your labeling efficiency drops to zero.

Q: How do I verify if my PMTS stock is still active?

A: Do not rely on the "smell test" (though methanesulfinic acid byproducts do smell pungent). Perform a Ellman’s Reagent Competition Assay .

  • Incubate a standard thiol (e.g., 100 µM L-Cysteine) with your PMTS (200 µM) in pH 7.5 buffer for 5 minutes.

  • Add DTNB (Ellman’s Reagent).

  • Result: If PMTS is active, it will block the cysteine, preventing DTNB reaction. If the solution turns yellow (TNB anion release), your PMTS is hydrolyzed and inactive.

Q: My stock solution is frozen in DMSO. Is it stable?

A: Only if anhydrous. Moisture is the enemy.

  • Protocol: Store PMTS as a dry powder at -20°C with desiccant.

  • Best Practice: Make fresh stock solutions in anhydrous DMSO or dry acetonitrile immediately before use. Never store aqueous dilutions; the half-life of MTS reagents in pH 7.0 buffer can be as short as 10–20 minutes depending on temperature [1].

Module 2: The Target (Protein State)

"Is the cysteine actually available to react?"

Q: I introduced a Cysteine mutation, but it won't label. Why?

A: Three possibilities exist:

  • Oxidation: The cysteine has formed a disulfide bond with a neighbor or a free thiol in the media.

  • Buried Residue: The site is sterically inaccessible to the propyl group (approx. 3.0 Å length addition).

  • High pKa: The local environment suppresses the ionization of the thiol (

    
    ).
    
Q: How do I ensure my cysteines are reduced without destroying the PMTS?

A: This is the most common failure point. You must reduce the protein, but you cannot have reducing agents present during labeling.

  • DTT/BME: Incompatible. They react with PMTS faster than your protein will. You must remove them via desalting columns (PD-10) or dialysis before adding PMTS.

  • TCEP: Conditionally Compatible. TCEP reduces disulfides but reacts much slower with MTS reagents than DTT does. However, for maximum efficiency, we recommend immobilizing the protein or removing TCEP.

Comparison of Reducing Agents for Pre-Labeling:

AgentMechanismCompatibility with PMTSAction Required
DTT Thiol-disulfide exchange0% (High Reactivity) Must remove completely before labeling.

-ME
Thiol-disulfide exchange0% (High Reactivity) Must remove completely before labeling.
TCEP Phosphine nucleophile~80% (Low Reactivity) Can remain if [TCEP] < 0.1 mM and [PMTS] > 1 mM. Ideally, remove it.

Module 3: Reaction Conditions

"Are my buffer conditions fighting the chemistry?"

Q: What is the optimal pH for PMTS labeling?

A: You must balance two opposing forces:

  • Thiol Reactivity: Requires deprotonation (

    
    ). Higher pH = Faster Labeling.
    
  • Reagent Stability: Hydrolysis accelerates at high pH. Higher pH = Faster Reagent Death.

Recommendation: pH 7.4 – 8.0 .

  • Below pH 7.0: Reaction is too slow for most surface cysteines.

  • Above pH 8.5: Hydrolysis dominates; background labeling of amines (lysine) becomes a risk [2].

Q: Can I use Tris buffer?

A: Avoid if possible. Tris contains a primary amine. While its reactivity with MTS is low compared to thiols, high concentrations of Tris (e.g., 100 mM) at high pH can consume reagent or alter the local microenvironment.

  • Preferred Buffers: HEPES, MOPS, or Phosphate (pH 7.0–8.0).

Module 4: Visualization & Mechanism

The Reaction Mechanism

Understanding the mechanism clarifies why free thiols (like DTT) destroy the reaction.

PMTS_Mechanism ProteinSH Protein-SH (Reduced Cysteine) Thiolate Protein-S⁻ (Nucleophile) ProteinSH->Thiolate Deprotonation (pH > pKa) Base Base (Buffer) Base->Thiolate Accepts H+ Transition Transition State Thiolate->Transition Attacks Sulfur PMTS PMTS (Propyl Methanethiosulfonate) PMTS->Transition Product Protein-S-S-Propyl (Labeled Protein) Transition->Product Disulfide Bond Formation Leaving Methanesulfinic Acid (Byproduct) Transition->Leaving

Figure 1: The nucleophilic attack of the cysteinyl thiolate anion on the sulfonyl sulfur of PMTS, resulting in a mixed disulfide bond.

Troubleshooting Workflow

Use this logic flow to diagnose low efficiency.

Troubleshooting_Flow Start Problem: Low Labeling Efficiency CheckReagent Step 1: Check Reagent (Ellman's Test) Start->CheckReagent ReagentDead Reagent Inactive? Hydrolysis suspected. CheckReagent->ReagentDead Yes CheckProtein Step 2: Check Protein State (Free Thiols?) CheckReagent->CheckProtein No (Reagent OK) BuyNew Action: Buy fresh PMTS. Store powder w/ desiccant. ReagentDead->BuyNew Oxidized Cysteines Oxidized? CheckProtein->Oxidized Yes CheckConditions Step 3: Check Conditions (pH & Buffer) CheckProtein->CheckConditions No (Protein Reduced) PreReduce Action: Pre-treat with TCEP. Remove reducing agent before labeling. Oxidized->PreReduce WrongPH pH < 7.0 or > 8.5? CheckConditions->WrongPH Yes CheckSterics Step 4: Steric Hindrance CheckConditions->CheckSterics No (Buffer OK) AdjustPH Action: Adjust to pH 7.5. Use HEPES/MOPS. WrongPH->AdjustPH Buried Is residue buried? CheckSterics->Buried Likely LongerTime Action: Increase conc. (up to 10mM) or incubation time. Buried->LongerTime

Figure 2: Decision tree for isolating the root cause of labeling failure.

References

  • Karlin, A., & Akabas, M. H. (1998). Substituted-cysteine accessibility method.[1] Methods in Enzymology, 293, 123-145.[1] Retrieved from [Link]

  • Interchim. Technical Sheet: Methanethiosulfonate Reagents. Retrieved from [Link]

Sources

challenges in using propyl methanethiosulfonate on multi-cysteine proteins

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Propyl Methanethiosulfonate (PMTS) Technical Support Center.

Ticket ID: PMTS-MULTI-CYS-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The Reagent Profile

Propyl Methanethiosulfonate (PMTS) is a neutral, short-chain alkyl-MTS reagent. Unlike its charged cousins (MTSET, MTSES), PMTS is membrane-permeable and highly hydrophobic. It reacts specifically with cysteine sulfhydryls (–SH) to form a mixed disulfide, adding a propyl group (–S–S–CH₂CH₂CH₃).

The Core Challenge: In multi-cysteine proteins, PMTS lacks the "self-limiting" properties of charged reagents. It will hunt down intracellular and buried cysteines that charged reagents cannot reach, creating a high "noise" floor in accessibility assays.

Module 1: The Diagnostic Framework (Logic & Mechanism)

Before troubleshooting, you must understand the three variables governing your reaction: Ionization, Accessibility, and Permeability.

The Mechanism of Action

MTS reagents do not react with the protonated thiol (–SH); they react with the thiolate anion (–S⁻) .

  • Reaction:

    
    
    
  • Implication: The reaction rate is pH-dependent.[1] If your target Cys is in a local environment that raises its pKa (making it hold protons tighter), it will not react efficiently at neutral pH.

The Permeability Paradox
  • Charged MTS (MTSET/MTSES): Lipophobic. They only label surface-exposed residues.

  • Propyl MTS: Lipophilic. It crosses membranes and enters hydrophobic pockets.

  • The Trap: If you observe a functional effect with PMTS but not with MTSET, the residue might be buried or intracellular—OR you are labeling a native background cysteine inside the protein.

Module 2: Troubleshooting & FAQs

Issue A: "I see non-specific labeling on my Wild-Type (WT) protein."

Diagnosis: PMTS is penetrating the membrane or protein core and hitting native cysteines that were previously thought to be "silent." Solution:

  • The "Cys-Less" Baseline: You must attempt to mutate non-essential native cysteines to Serine or Alanine. If the protein aggregates without them, you are working with a "High Background" system.

  • The NEM Block Strategy:

    • Pre-incubate with N-ethylmaleimide (NEM) if your target Cys is protected (e.g., by a ligand) but native Cys are not.

    • Note: NEM is irreversible. If you need to label the native Cys later, use a reversible blocker like MMTS (Methyl MTS), though this risks exchange reactions.

Issue B: "My target Cys is exposed, but PMTS won't label it."

Diagnosis:

  • Oxidation: The Cys has formed a disulfide bond or sulfenic acid.

  • Local pKa: The local environment is acidic or positively charged, stabilizing the –SH form.

  • Steric "Cut-Off": The propyl group (approx. 3-4 Å) is too bulky for the crevice. Solution:

  • Pre-Reduction Pulse: Treat with 1-2 mM TCEP (Tris(2-carboxyethyl)phosphine) for 10 mins. Crucial: TCEP does not reduce MTS reagents as aggressively as DTT, but it is safer to remove it via a rapid spin column (Desalting) before adding PMTS.

  • pH Titration: Increase reaction pH to 8.0 or 8.5 strictly for the labeling duration. Warning: Higher pH increases the rate of MTS hydrolysis.

Issue C: "The protein precipitated after labeling."

Diagnosis: The "Hydrophobic Collapse." Adding a propyl group increases local hydrophobicity. If you modify multiple surface cysteines, you may destabilize the hydration shell of the protein. Solution:

  • Reduce Concentration: Drop PMTS from 1 mM to 100 µM and extend time.

  • Solvent Check: Ensure PMTS stock is dissolved in DMSO/Ethanol but the final solvent concentration in the protein buffer is <1%.

Module 3: Visualization & Logic Flow

Figure 1: The Multi-Cysteine Labeling Decision Tree

Caption: A logic flow for troubleshooting PMTS labeling efficiency and specificity.

PMTS_Troubleshooting Start Start: PMTS Labeling Check_BG Check Background: Does WT (no introduced Cys) react with PMTS? Start->Check_BG High_BG High Background Check_BG->High_BG Yes Low_BG Low/No Background Check_BG->Low_BG No Permeability_Check Is PMTS crossing membrane? High_BG->Permeability_Check Target_Rxn Test Target Cys: Is there a mass shift or functional change? Low_BG->Target_Rxn Native_Cys Action: Mutate Native Cys or Pre-block with NEM Permeability_Check->Native_Cys PMTS is permeable No_Rxn No Reaction Target_Rxn->No_Rxn No Success Successful Labeling Target_Rxn->Success Yes Analyze_Fail Analyze Failure Mode No_Rxn->Analyze_Fail Sol_Oxidation Cause: Oxidation Fix: Pre-treat TCEP Analyze_Fail->Sol_Oxidation Sol_pKa Cause: High pKa Fix: Increase pH to 8.0 Analyze_Fail->Sol_pKa Sol_Steric Cause: Steric Clash Fix: Use Methyl-MTS Analyze_Fail->Sol_Steric

Module 4: Standardized Protocol (Self-Validating)

Objective: Label a specific cysteine with PMTS while verifying specificity.

Reagents:

  • PMTS Stock: 100 mM in DMSO (Prepare fresh; MTS hydrolyzes in water within minutes/hours).

  • Buffer: HEPES or Phosphate (pH 7.4 - 8.0). Avoid Tris if possible, though acceptable at lower pH.

  • Quench: 100 mM Cysteine or DTT.

Step-by-Step:

  • Preparation (The Control Step):

    • Split sample into two: Sample A (Target Protein) and Sample B (WT/Cys-less Control).

    • Validation: If Sample B reacts, your data for Sample A is invalid due to background.

  • Pre-Reduction (Optional but Recommended):

    • Add TCEP (1 mM final) for 15 min at Room Temp.

    • Remove TCEP: Use a Zeba spin column or dialysis. Why? TCEP will consume some PMTS, though less aggressively than DTT.

  • Labeling Reaction:

    • Add PMTS to a final concentration of 1 mM (1:100 dilution from stock).

    • Incubate: 5 to 15 minutes at Room Temp.

    • Note: PMTS reaction is fast (

      
       for accessible thiolates). Longer incubation increases off-target labeling.
      
  • Quenching:

    • Add 10 mM DTT or excess free Cysteine.

    • Why? This stops the reaction instantly by scavenging remaining PMTS.

  • Analysis:

    • Mass Spec: Look for +72 Da mass shift (Propyl-S-S-).

    • Functional Assay: Compare Current (I) or Flux before/after.

Module 5: Data Summary Table

VariablePropyl-MTS (PMTS)MTSET (Charged)Impact on Experiment
Charge NeutralPositive (+1)PMTS enters hydrophobic pockets; MTSET does not.
Membrane Permeability Permeable ImpermeablePMTS labels intracellular domains in whole-cell assays.
Mass Shift +72.1 Da+116.2 DaDistinct mass spec signatures.
Reaction Rate High (for thiolate)HighDependent on local electrostatics (MTSET attracted to negative env).
Reversibility Yes (DTT/TCEP)Yes (DTT/TCEP)Label is lost if running reducing SDS-PAGE.

References

  • Karlin, A., & Akabas, M. H. (1998). Substituted-cysteine accessibility method.[2] Methods in Enzymology, 293, 123-145.

  • Javitch, J. A., et al. (2002). Mapping the binding-site crevice of the dopamine D2 receptor by the substituted-cysteine accessibility method. Neuron, 34(3), 349-359.

  • Toronto Research Chemicals. Propyl Methanethiosulfonate Product Information & Safety Data Sheet.

  • Teora, G., et al. (2023). Understanding Passive Membrane Permeation of Peptides: Physical Models and Sampling Methods Compared.[3] Membranes, 13(3), 304. (Context on permeability modeling).

  • Forman, S. A., et al. (2021). Substituted Cysteine Modification and Protection with n-Alkyl-Methanethiosulfonate Reagents Yields a Precise Estimate of the Distance between Etomidate and a Residue in Activated GABA Type A Receptors.[4] Molecular Pharmacology, 100(6), 564–576.

Sources

Technical Support Center: Propyl Methanethiosulfonate (PMTS) Specificity Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Applications Support Center. Subject: Optimizing Specificity in Propyl Methanethiosulfonate (PMTS) Reactions Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

Introduction: The PMTS Precision Paradox

Propyl methanethiosulfonate (PMTS) is a critical tool in the Substituted Cysteine Accessibility Method (SCAM) . Unlike generic thiol-reactive agents, PMTS serves a dual purpose: it is a chemical probe for accessibility and a "molecular ruler" (adding a ~6 Å propyl chain) to gauge steric constraints within ion channels and binding pockets.

However, researchers often face a "Precision Paradox": To increase reactivity, one raises pH, which simultaneously destroys the reagent via hydrolysis and promotes off-target labeling of buried cysteines. This guide provides the troubleshooting logic to resolve this paradox and ensure your data reflects true structural biology, not chemical artifacts.

Module 1: Reagent Integrity & Hydrolysis Control

The Issue: "I added PMTS to my sample, but I see no modification, even on exposed cysteines." Diagnosis: Your reagent likely hydrolyzed before it could react.[1] MTS reagents are extremely unstable in aqueous buffers, particularly at physiological pH and above.

The Chemistry of Failure

MTS reagents undergo base-catalyzed hydrolysis. The methanethiosulfonate group is a good leaving group, but water competes with your protein's cysteine thiolate for the attack.

Reaction vs. Hydrolysis Pathway (Graphviz Diagram):

PMTS_Reaction_Pathway PMTS PMTS Reagent (Active) Complex Transition State PMTS->Complex ProteinSH Protein-Cys (Thiolate -S⁻) ProteinSH->Complex  Nucleophilic Attack (Fast at pH > 7.0) Water H₂O (Hydrolysis) Water->Complex  Competing Hydrolysis (Fast at pH > 7.5) Product Specific Labeling (Protein-S-S-Propyl) Complex->Product  Desired Path Waste Sulfinic Acid + Propyl Alcohol (Inactive) Complex->Waste  Dead End

Caption: The kinetic competition between specific cysteine labeling and irreversible hydrolysis. High pH accelerates both, but hydrolysis often dominates if reagent handling is poor.

Troubleshooting Protocol: The "20-Second Rule"
  • Solvent Choice: Dissolve dry PMTS powder in anhydrous DMSO or acetonitrile immediately before use. Never store aqueous stocks.

  • Temperature: Keep the stock on ice. Hydrolysis rates drop significantly at 4°C compared to 25°C.

  • The 20-Second Rule: Do not dilute the DMSO stock into the aqueous buffer until 20 seconds before applying it to the cells/protein.

    • Why? The half-life of MTS reagents can be minutes at pH 7.0 but seconds at pH 8.0.

Module 2: Optimizing Specificity (pH & pKa)

The Issue: "I am getting background labeling on residues that should be buried." Diagnosis: Your reaction pH is too high, or the incubation time is too long, allowing the reagent to penetrate the protein core or react with high-pKa cysteines that are temporarily exposed by "breathing" motions.

The pKa Discriminator

PMTS reacts specifically with the thiolate anion (-S⁻) , not the protonated thiol (-SH).

  • Surface Cysteines: Often have a lower pKa (~8.0–8.5) due to the aqueous environment.

  • Buried Cysteines: Often have a higher pKa (>9.0) and are protonated at physiological pH.

Q: How do I tune specificity? A: Lower the pH to 7.0–7.2. At pH 7.0, surface cysteines (pKa ~8) are partially ionized and will react. Buried cysteines are fully protonated and unreactive. If you raise pH to 8.0, you dramatically increase the reaction rate (good) but lose the ability to distinguish between exposed and buried residues (bad).

Comparative Data: MTS Reagent Properties
ReagentChargeApprox. Size (Å)Membrane PermeabilityPrimary Use
MMTS (Methyl)Neutral~3.5HighBlocking background / Smallest probe
PMTS (Propyl)Neutral~6.0ModerateSizing pore width / Hydrophobic pockets
MTSET (Ethyl-Trimethylammonium)Positive (+1)~6.0Low (Impermeant)Assessing electrostatic environment
MTSES (Ethyl-Sulfonate)Negative (-1)~6.0Low (Impermeant)Assessing electrostatic environment

Module 3: Validating "True" Specificity

The Issue: "How do I prove the effect is due to PMTS labeling my specific cysteine and not an off-target effect?" Diagnosis: You need a self-validating control loop involving protection and reversal.

The "Protection-Labeling" Workflow

Do not rely on a single application. Use the Competition Assay .

  • Baseline: Measure current/activity.

  • Block: Pre-incubate with a high-affinity ligand or blocker known to bind the target site.

  • Label: Apply PMTS in the presence of the blocker.

  • Wash: Remove blocker and PMTS.

  • Test: If the site was truly specific, the blocker should have protected the cysteine from PMTS. The protein should remain active (unmodified).[2]

The Reversal Test

Unlike maleimides (which form irreversible thioether bonds), MTS reagents form disulfide bonds .

  • Protocol: After observing a PMTS-induced functional change (e.g., current inhibition), apply 10 mM DTT or TCEP .

  • Result: If the effect is reversed, it confirms the modification was a disulfide bond on a cysteine. If not, you may have non-specific hydrophobic partitioning of the propyl chain into the membrane or protein interface.

Module 4: Experimental Protocol (SCAM with PMTS)

Objective: Map the pore accessibility of a channel residue using PMTS.

Step-by-Step Methodology:

  • Preparation of Oocytes/Cells:

    • Express the Cysteine-substituted mutant (e.g., A200C) in a Cysteine-less background (pseudo-wild type).

    • Critical Control: Ensure the pseudo-wild type (no active Cys) shows zero response to PMTS.

  • Baseline Recording:

    • Establish a stable baseline current (I_control) using Two-Electrode Voltage Clamp (TEVC) or Patch Clamp.

    • Buffer: ND96 or Ringer’s (pH 7.2). Avoid Tris buffers if possible (primary amines can react slowly at very high pH, though rare; HEPES is safer).

  • Reagent Activation (The Critical Step):

    • Prepare 1 M PMTS stock in DMSO (anhydrous).

    • Dilute to working concentration (typically 100 µM – 1 mM) in recording buffer immediately before perfusion.

  • Perfusion:

    • Apply PMTS for 1–2 minutes.

    • Monitor: Watch for exponential decay or alteration in current.

  • Washout:

    • Wash with buffer for 2–5 minutes.

    • Note: If the effect persists after wash, the reaction is covalent.

  • Reversal (Validation):

    • Apply 2–10 mM DTT for 2 minutes.

    • Success Criteria: Current returns to near I_control levels.

Visual Troubleshooting Guide

Decision Tree for PMTS Experiments (Graphviz Diagram):

PMTS_Troubleshooting Start Start: Apply PMTS Obs Is functional effect observed? Start->Obs Rev Is effect reversible with DTT? Obs->Rev Yes CheckWT Does WT (Cys-less) respond? Obs->CheckWT No (or unexpected) Yes Yes No No TruePos VALIDATION SUCCESS: Specific Cys Modification Rev->TruePos Yes FalsePos ARTIFACT: Hydrophobic partitioning or non-disulfide reaction Rev->FalsePos No Back BACKGROUND ISSUE: Native Cys reacting. Use NEM block or mutate. CheckWT->Back Yes Conc Increase [PMTS] or pH (Caution: Hydrolysis) CheckWT->Conc No

Caption: Logical flow to distinguish between successful labeling, background noise, and experimental artifacts.

References

  • Akabas, M. H., Stauffer, D. A., Xu, M., & Karlin, A. (1992). Acetylcholine receptor channel structure probed in cysteine-substitution mutants. Science, 258(5080), 307–310.

  • Karlin, A., & Akabas, M. H. (1998). Substituted-cysteine accessibility method.[1][3][4] Methods in Enzymology, 293, 123–145.

  • Toronto Research Chemicals. Propyl Methanethiosulfonate (PMTS) Product Data & Stability.

  • Holmgren, M., et al. (1996). Libration of the pore loop in the Shaker K+ channel. Neuron, 17(5), 993-1004. (Demonstrates use of MTS reagents for sizing).

Sources

optimizing incubation time for complete cysteine modification

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: CYS-OPT-2024 Status: Open Assigned Scientist: Senior Application Specialist

Mission Statement

Welcome to the Cysteine Modification Support Hub. You are likely here because your peptide mapping data shows incomplete capping (scrambling) or your intact mass analysis reveals unexpected shifts (over-alkylation). This guide replaces generic "recipe-following" with kinetic understanding, allowing you to optimize incubation times based on the specific chemistry of your alkylating agent.

Module 1: The "Goldilocks" Zone (Kinetics & Chemistry)

The Core Mechanism

Cysteine alkylation is a nucleophilic substitution (


) reaction. The thiolate anion (

) of the cysteine attacks the electrophilic carbon of the alkylating agent (e.g., Iodoacetamide).

Critical Constraint: The reaction rate depends on the concentration of the thiolate anion, not the thiol (


). Therefore, pH is the master variable.
  • pH < 7: Cysteine is protonated (

    
    ). Reaction is sluggish.
    
  • pH > 9: Cysteine is deprotonated (

    
    ), but so are Lysine amines (
    
    
    
    ), leading to rampant off-target alkylation.
  • The Window: pH 7.5 – 8.5 is the kinetic "sweet spot" where sulfhydryls react rapidly, but amines remain protonated and unreactive.

Reagent Selection Matrix

Choose your reagent based on your tolerance for side reactions versus speed.

FeatureIodoacetamide (IAA)Chloroacetamide (CAA)N-Ethylmaleimide (NEM)
Reactivity High (Fast kinetics)Moderate (Slower kinetics)Very High
Specificity Moderate (Risk of Lys/N-term)High (Cleanest profile)High (Cys specific)
Light Sensitive YES (Generates Iodine)NoNo
Major Side Effect Methionine Oxidation (if over-incubated)Requires higher temp/conc.Michael Addition (reversible)
Optimal Time 20–30 mins30–60 mins (or high heat)10–60 mins

Module 2: Standard Operating Protocols (SOPs)

SOP-A: The Traditional Protocol (Iodoacetamide)

Best for: Routine proteomics where reagents are fresh and light exposure is controlled.

  • Reduction: Incubate protein with 5–10 mM DTT at 56°C for 30–45 mins.

  • Cooling: Allow sample to cool to Room Temperature (RT). Critical: Adding IAA to hot DTT causes rapid degradation.

  • Alkylation: Add IAA to a final concentration of 14–20 mM (2–3x molar excess over total thiols).

  • Incubation: 30 minutes at RT in the DARK.

    • Why Dark? Light catalyzes the cleavage of Iodine from IAA. Free Iodine is a strong oxidant that will turn Methionine into Methionine Sulfoxide.

  • Quenching: Add DTT or Cysteine to equal molarity of IAA. Incubate 15 mins.

SOP-B: The Modern "One-Pot" Protocol (Chloroacetamide)

Best for: High-throughput workflows and minimizing sample handling errors.

  • Reagent Prep: Prepare a buffer containing 10 mM TCEP and 40 mM CAA (Chloroacetamide).

  • Incubation: Add to protein sample. Heat at 95°C for 5 minutes (for denatured workflows) OR 37°C for 30–60 minutes .

  • Mechanism: TCEP reduces disulfides but does not react rapidly with CAA. This allows reduction and alkylation to occur simultaneously.

  • Advantage: Zero risk of iodine-induced Met-oxidation; fewer pipetting steps.

Module 3: Visualizing the Workflow

The following diagram illustrates the critical decision nodes where incubation time and reagent choice diverge.

CysModificationWorkflow Start Protein Sample Denature Denaturation (Urea/GuHCl + Heat) Start->Denature Reduce Reduction (Break Disulfides) Denature->Reduce Decision Select Reagent Reduce->Decision IAA_Path Iodoacetamide (IAA) Traditional Decision->IAA_Path High Reactivity Needed CAA_Path Chloroacetamide (CAA) One-Pot Decision->CAA_Path Low Off-Target Needed IAA_Cond Incubate: 30 min @ RT DARK REQUIRED IAA_Path->IAA_Cond CAA_Cond Incubate: 5 min @ 95°C OR 45 min @ 37°C CAA_Path->CAA_Cond Quench Quench Excess Reagent (Add DTT/Cys) IAA_Cond->Quench CAA_Cond->Quench Digest Enzymatic Digestion (Trypsin/LysC) Quench->Digest

Figure 1: Decision logic for Cysteine Alkylation workflows. Note the strict "Dark" requirement for IAA compared to the thermal flexibility of CAA.

Module 4: Troubleshooting Guide (FAQs)

Issue 1: Incomplete Alkylation (Scrambling)

Symptom: You see disulfide-linked peptides that shouldn't exist, or mass shifts corresponding to free thiols (-57 Da).

  • Root Cause A: pH Drift. If your buffer is not strong enough, the addition of acidic reagents (like TCEP-HCl) can drop the pH below 7.

    • Fix: Ensure your buffer is 50–100 mM Tris or HEPES, pH 8.0–8.5.

  • Root Cause B: Reagent Depletion. If you used DTT to reduce, and didn't remove it or add enough IAA, the IAA reacts with the DTT instead of your protein.

    • Fix: IAA concentration must be > 2x the DTT concentration.

Issue 2: Over-Alkylation (+114 Da / +57 Da on Lys)

Symptom: Your database search shows carbamidomethylation on Lysine (K), Tyrosine (Y), or N-termini.

  • Root Cause: Incubation too long or pH too high.

    • Technical Insight: At pH > 9.0, the epsilon-amino group of Lysine becomes nucleophilic enough to attack IAA.

    • Fix: Strictly limit incubation to 20–30 minutes. Check pH. If using Urea, ensure it hasn't degraded to isocyanic acid (which modifies N-termini), though this is carbamylation (+43 Da), not alkylation.

Issue 3: Methionine Oxidation (+16 Da)

Symptom: High levels of Met-Oxidation in IAA-treated samples.

  • Root Cause: Light Exposure. Light degrades IAA into free Iodine (

    
    ).
    
    • Fix: Wrap tubes in foil instantly. Switch to Chloroacetamide (CAA) which does not contain Iodine.

Module 5: Optimization Logic Diagram

Use this flowchart to debug your specific experimental failure.

TroubleshootingLogic Problem Identify Problem Under Under-Alkylation (Free Thiols) Problem->Under Over Over-Alkylation (Lys/N-term Mod) Problem->Over MetOx Met Oxidation Problem->MetOx CheckPH Check pH Is it < 7.5? Under->CheckPH CheckTime Check Time Is it > 45 min? Over->CheckTime CheckLight Check Light Was it dark? MetOx->CheckLight Sol1 Increase pH to 8.0 Increase Conc. CheckPH->Sol1 Yes Sol2 Reduce Time Lower pH to 7.5 CheckTime->Sol2 Yes Sol3 Wrap in Foil Switch to CAA CheckLight->Sol3 No

Figure 2: Root Cause Analysis for common alkylation anomalies.

References

  • Nielsen, M. L., et al. (2008). "Systematic evaluation of protein reduction and alkylation reveals massive unspecific side effects by iodine-containing reagents." Journal of Proteome Research.

  • Muller, J., & Winter, D. (2017). "Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents." Molecular & Cellular Proteomics.

  • Smeekens, J., & Wu, R. (2011). "Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics." Molecular BioSystems.

  • Thermo Fisher Scientific. "Protein Sample Preparation: Reduction and Alkylation." Technical Guide.

refining protocols for cysteine accessibility studies

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Cysteine Profiling Technical Support Center .

As a Senior Application Scientist, I have structured this guide to move beyond basic kit instructions. We will focus on the mechanistic reasons why cysteine accessibility assays fail and how to refine your protocols for publication-quality data. Cysteine profiling is not just about labeling; it is a battle against oxidation kinetics, steric hindrance, and pH-dependent specificity.

Module 1: The Reagent Ecosystem (Selection Strategy)

Before starting, you must match the probe’s physicochemical properties to your biological question. Using the wrong alkylating agent is the #1 cause of "noisy" data.

The Specificity & Permeability Matrix

ReagentSize (Da)Membrane Permeable?Reaction KineticsSpecificity NotesBest Application
N-Ethylmaleimide (NEM) ~125Yes Fast (Sec/Min)High at pH 6.5–7.5. Reacts with amines > pH 8.0.Blocking free thiols; Redox state preservation.
Iodoacetamide (IAM) ~185Yes Slow (Min/Hrs)High. Requires pH ~8.0 for optimal rate. Light sensitive.Mass Spec (creates carbamidomethylation).
MMTS ~124Yes Very FastReversible (forms disulfide).Temporary blocking; Saturation labeling.
MTSEA-Biotin ~400+No (Cationic)FastTopological Probe. Only labels extracellular/luminal sites.SCAM (Surface accessibility).
PEG-Maleimide 2k–20kNo Slow (Steric drag)High, but suffers from "Steric Shielding."Gel-shift assays (Mass shift).

Module 2: Refining the SCAM Protocol (Topology & Pores)

The Substituted Cysteine Accessibility Method (SCAM) maps the topology of membrane proteins (e.g., ion channels).[1][2][3] The classic error here is assuming "no signal" means "buried residue." It often means the reagent was too bulky or the reaction time too short.

The "Differential Competition" Workflow

Do not rely on a single labeling step. Use a competition strategy to validate accessibility.

SCAM_Workflow Protein Mutant Protein (Single Cys) Split Split Sample Protein->Split Intact Intact Cells Split->Intact Lysate Permeabilized/Lysate Split->Lysate Block 1. Add Impermeable Blocker (MTSEA) Intact->Block LysisA 2. Lysis + Detectable Label (Biotin-Mal) Block->LysisA ResultA Result: Buried Cys = Signal Exposed Cys = No Signal LysisA->ResultA LabelB Add Detectable Label (Biotin-Mal) Lysate->LabelB ResultB Result: Total Cys (Normalization) LabelB->ResultB

Figure 1: Differential Competition Workflow. By blocking surface sites first, you confirm that a lack of signal is due to blocking (accessibility) rather than reaction failure.

Critical Optimization:

  • The "Breathing" Artifact: Proteins are dynamic. If you incubate with MTS reagents for >15 minutes at room temperature, you may label "buried" residues that transiently expose themselves. Recommendation: Perform labeling on ice (4°C) for short bursts (2–5 mins) to capture the static "open" state.

Module 3: The "Click-PEG" Shift Assay (Redox State)

The traditional PEG-switch assay (using 5kDa or 10kDa PEG-Maleimide directly) is flawed because large PEG chains struggle to access crowded protein sites, leading to false negatives (incomplete shifting).

The Refined Protocol: Two-Step Click Labeling Instead of forcing a large PEG molecule onto the protein, use a tiny "landing pad" first.

  • Acid Trap (Crucial): Lysis in 10% TCA (Trichloroacetic acid).

    • Why? Instantaneously denatures proteins and protonates thiols (SH), freezing the disulfide/thiol equilibrium. Lysis at neutral pH causes disulfide scrambling (artificial oxidation).

  • Block Free Thiols: Resuspend pellet in buffer with 100 mM NEM (excess). Wash thoroughly.

  • Reduction: Reduce oxidized disulfides (S-S) to nascent thiols (SH) using TCEP.

  • Labeling (The Trick): Incubate with Propargyl-Maleimide (tiny molecule, no steric hindrance).

  • The Shift: Perform Cu(I)-catalyzed Click Chemistry with Azide-PEG (5kDa) .

    • Result: The PEG snaps onto the propargyl handle. High efficiency, clean bands.

ClickPEG Sample Biological Sample (Oxidized/Reduced Mix) TCA Step 1: TCA Precipitation (Acid Trap) Sample->TCA Block Step 2: NEM Blocking (Permanently caps free -SH) TCA->Block Reduce Step 3: TCEP Reduction (Restores oxidized S-S to -SH) Block->Reduce Label Step 4: Propargyl-Maleimide (Small tag, high access) Reduce->Label Click Step 5: Click Reaction (+ Azide-PEG) Label->Click Gel SDS-PAGE Analysis (Shifted Bands) Click->Gel

Figure 2: The Click-PEG Workflow.[4][5] Separating the labeling event from the mass-shifting event overcomes steric hindrance.

Module 4: Troubleshooting & FAQs

Q1: My "blocked" control still shows signal (background labeling). Why?

  • Diagnosis A (pH Drift): You likely blocked with NEM at pH > 8.0. At this pH, maleimides hydrolyze (ring-opening) to maleamic acid, which is non-reactive, or they cross-react with Lysine amines.

  • Diagnosis B (Reversibility): If you used MMTS, DTT in the loading buffer can reverse the block.

  • Solution: Block with NEM at pH 7.0 exactly. Ensure the blocking reagent is fresh (NEM degrades in water).

Q2: I see a "smear" instead of a clean shift in my PEG assay.

  • Cause: PEG polydispersity or degradation.

  • Solution: Use Methyl-PEG-Maleimide (monodisperse) rather than standard PEG. Also, ensure you are not overloading the gel; PEG-proteins run anomalously large and can distort lanes.

Q3: In Mass Spec (ABPP), my cysteine recovery is low.

  • Cause: PEG or detergents from lysis are suppressing ionization.

  • Solution: Implement SP3 (Single-Pot Solid-Phase-enhanced Sample Preparation) . This uses magnetic carboxylate beads to bind proteins in 50% ethanol/acetonitrile, allowing you to wash away detergents and PEG before digestion and MS injection.

Q4: Why do I detect labeling of "buried" cysteines in my SCAM assay?

  • Cause: The reagent (e.g., NEM) is membrane permeable.[6][7]

  • Solution: You must use charged reagents like MTSEA or MTSES for surface accessibility. If using MTSEA, remember it can permeate some channels if the pore is wide enough. Validate with a bulky blocker (e.g., a large maleimide-dextran) to confirm the site is truly external.

References

  • Karlin, A., & Akabas, M. H. (1998). Substituted-cysteine accessibility method. Methods in Enzymology, 293, 123-145. Link

  • Weerapana, E., et al. (2010).[8] Quantitative reactivity profiling predicts functional cysteines in proteomes.[8] Nature, 468(7325), 790-795. Link

  • Burgoyne, J. R., et al. (2013). The PEG-switch assay: A fast semi-quantitative method to determine protein reversible cysteine oxidation.[4][5][9][10] Journal of Pharmacological and Toxicological Methods, 68(3), 297-301.[5] Link

  • Mnatsakanyan, R., et al. (2019). A Click-Chemistry-Based Approach for the Detection of Protein S-Nitrosylation. Methods in Molecular Biology, 1967, 133-144. Link

  • Hughes, C. S., et al. (2019). Single-pot, solid-phase-enhanced sample preparation for proteomics experiments.[11] Nature Protocols, 14(1), 68-85. Link

Sources

Validation & Comparative

Propyl Methanethiosulfonate (PMTS) vs. Methyl Methanethiosulfonate (MMTS): A Technical Guide for Cysteine Modification

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comparative technical analysis of Methyl Methanethiosulfonate (MMTS) and Propyl Methanethiosulfonate (PMTS) for the modification of cysteine residues in proteins.[1] While both reagents utilize the same methanethiosulfonate (MTS) chemistry to form mixed disulfides, their distinct steric profiles make them complementary tools in the Substituted Cysteine Accessibility Method (SCAM). This guide details their mechanisms, kinetic properties, and specific applications in mapping ion channel pores and binding pockets, supported by experimental protocols and structural insights.

Introduction: The Molecular Ruler Concept

In the structural analysis of membrane proteins and enzymes, site-directed cysteine mutagenesis coupled with chemical modification is a gold standard for mapping functional topology. The core principle relies on the "Molecular Ruler" concept: by modifying a cysteine with reagents of incrementally increasing chain length, researchers can physically gauge the dimensions of a pore, gate, or binding crevice.

  • MMTS (Methyl Methanethiosulfonate): The smallest reagent in the series. It adds a methyl group (-CH₃) to the sulfur atom, mimicking the size of a Methionine side chain but with different polarity. It is often used to assess solvent accessibility without inducing major steric clashes.

  • PMTS (Propyl Methanethiosulfonate): A mid-sized reagent adding a propyl chain (-(CH₂)₂CH₃). It introduces significant steric bulk (~3.0 Å longer than Methionine), often used to determine the spatial tolerance of a cavity.

Chemical Basis & Mechanism[2]

Both MMTS and PMTS react specifically with the thiolate anion (


) of cysteine residues via a thiol-disulfide exchange reaction . This reaction is highly specific for sulfhydryls and proceeds rapidly under physiological conditions (pH 7.0–7.5), releasing methanesulfinic acid as a leaving group.
Reaction Pathway

The reaction results in a mixed disulfide bond, which is covalent but reversible using reducing agents like DTT or


-mercaptoethanol.

ReactionMechanism Cys Protein-Cysteine (Thiolate Form: P-S⁻) Transition Transition State [Thiol-Disulfide Exchange] Cys->Transition MTS MTS Reagent (R-S-SO₂-CH₃) MTS->Transition Product Modified Protein (Mixed Disulfide: P-S-S-R) Transition->Product R = Methyl (MMTS) or Propyl (PMTS) Leaving Methanesulfinate (CH₃-SO₂⁻) Transition->Leaving

Figure 1: Mechanism of cysteine modification by MTS reagents. The reaction is driven by the nucleophilic attack of the thiolate anion on the sulfenyl sulfur of the MTS reagent.

Comparative Analysis: MMTS vs. PMTS[1]

The choice between MMTS and PMTS is dictated by the specific structural question being asked.

Steric Dimensions and Physical Properties[3]
FeatureMMTS (Methyl)PMTS (Propyl)Impact on Protein
Adduct Structure -S-S-CH₃-S-S-CH₂-CH₂-CH₃PMTS adds ~3 carbons of length.[1]
Added Volume ~35 ų~70 ųPMTS requires a larger cavity volume.
Length Extension ~1.8 Å (from S)~4.5 Å (from S)PMTS acts as a longer probe.
Hydrophobicity ModerateHighPMTS is more lipophilic; may interact with hydrophobic pockets.
Reaction Rate Very Fast (

)
Fast (slightly slower due to sterics)MMTS captures transiently exposed cysteines better.
Reversibility High (DTT/TCEP)High (DTT/TCEP)Both allow "protection" assays.
Functional Impact (The "Cut-On" Effect)

In ion channel studies (e.g., GABA receptors, Aquaporins), these reagents are used to size the pore.

  • Scenario A (No Block): If MMTS modifies a pore-lining cysteine but ion flow continues, the pore is wider than the methyl adduct.

  • Scenario B (Block): If PMTS modifies the same cysteine and blocks ion flow, the pore diameter is likely between the size of the methyl and propyl adducts.

  • The "Cut-On": The transition from functional to non-functional as reagent size increases (Methyl

    
     Ethyl 
    
    
    
    Propyl) precisely maps the steric boundary of the site.

Experimental Workflow: SCAM Protocol

This protocol describes the Substituted Cysteine Accessibility Method (SCAM) using MMTS and PMTS to map a binding site or pore.

Phase 1: Preparation
  • Mutagenesis: Introduce a single Cysteine into a Cysteine-less background (or a background with unreactive native cysteines).

  • Expression: Express the mutant protein in Xenopus oocytes or HEK293 cells.

  • Baseline Recording: Establish baseline function (e.g., current amplitude) using electrophysiology (TEVC or Patch Clamp).

Phase 2: Modification (The Protocol)

Reagents:

  • Stock Solution: Dissolve MMTS/PMTS in DMSO to 1 M (Make fresh; MTS reagents hydrolyze in water).

  • Working Solution: Dilute to 0.1 – 2.0 mM in recording buffer immediately before use.

Steps:

  • Pre-Assessment: Measure current (

    
    ).
    
  • Application: Perfusion of Working Solution (MMTS or PMTS) for 1–5 minutes.

    • Note: If the reaction is fast, 10–30 seconds may suffice.

  • Wash: Wash extensively with reagent-free buffer (2–5 mins) to remove unreacted MTS.

  • Post-Assessment: Measure current (

    
    ).
    
  • Reversal (Validation): Apply 10 mM DTT for 2–5 minutes to cleave the disulfide. Wash and measure current.[2] Recovery of

    
     confirms the effect was due to cysteine modification.
    
Phase 3: Data Analysis

Calculate the Modification Ratio:



Compare Inhibition profiles between MMTS and PMTS to infer steric constraints.

SCAM_Workflow cluster_Probe Probing (Parallel Experiments) Start Start: Mutant Expression (Single Cys Substitution) Baseline Measure Baseline Function (Current / Activity) Start->Baseline Start->Baseline MMTS_Path Apply MMTS (Small) 0.5 - 2 mM Baseline->MMTS_Path PMTS_Path Apply PMTS (Large) 0.5 - 2 mM Baseline->PMTS_Path Wash Washout Reagent (Buffer only) MMTS_Path->Wash PMTS_Path->Wash Measure Measure Modified Function Wash->Measure Decision Is Function Altered? Measure->Decision Result_No Residue Accessible BUT tolerates small bulk Decision->Result_No No Change Result_Yes Steric Hindrance (Adduct blocks function) Decision->Result_Yes Inhibition Reversal Validation: Apply DTT (Should restore baseline) Result_Yes->Reversal

Figure 2: SCAM experimental workflow for differentiating steric effects of MMTS and PMTS.

Case Study: Aquaporin Inhibition

A pivotal study on Aquaporin-1 (AQP1) demonstrates the utility of comparing these reagents.

  • Objective: Determine the size of the constriction region in the AQP1 water channel.

  • Experiment: Cysteine scanning of the pore region.

  • Results:

    • MMTS: Caused marginal inhibition .[1] The small methyl group fits within the pore without fully occluding water passage.

    • PMTS: Caused intermediate inhibition .[1] The propyl chain is large enough to partially obstruct the pore.

    • Benzyl-MTS (Larger): Caused full inhibition .[1]

Troubleshooting & Optimization

  • Hydrolysis: MTS reagents degrade rapidly in aqueous solution.[3]

    • Solution: Store as dry powder at -20°C. Prepare DMSO stocks immediately before use. Do not store aqueous dilutions.

  • Incomplete Modification:

    • Solution: Ensure the pH is

      
       7.0. The reaction requires the thiolate (
      
      
      
      ) form. If the local pKa of the cysteine is high, increase pH slightly (up to 8.0) or increase reagent concentration.
  • Off-Target Effects:

    • Solution: Always use a "Cysteine-less" or wild-type control to ensure the reagent isn't modifying native cysteines elsewhere.

References

  • Substituted Cysteine Modification and Protection with n-Alkyl-Methanethiosulfonate Reagents Yields a Precise Estimate of the Distance between Etomidate and a Residue in Activated GABA Type A Receptors. Source: PubMed Central / NIH URL:[Link] Context: Defines the "cut-on" effect between ethyl-MTS and propyl-MTS for mapping binding sites.

  • Methylthiosulfonate-Based Cysteine Modifiers as Alternative Inhibitors of Mercurial-Sensitive Aquaporins. Source: MDPI (Biomolecules) URL:[Link] Context: Comparative data on MMTS vs PMTS inhibition in Aquaporins.[1]

  • Structural Analysis of Target Protein by Substituted Cysteine Accessibility Method (SCAM). Source: Bio-protocol / NIH URL:[Link] Context: Detailed protocols for SCAM and MTS reagent handling.

  • MTS Reagents: Storage, Handling, and Protocols. Source: Interchim / Uptima Technical Guide URL:[Link] (Note: Generalized source for reagent handling properties cited in industry guides).

Sources

Validating Functional Effects of Propyl Methanethiosulfonate (PMTS) Modification

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide

A Comparative Technical Guide for Senior Scientists

Executive Summary: The Role of PMTS in the SCAM Arsenal

In the landscape of Substituted Cysteine Accessibility Method (SCAM) reagents, Propyl Methanethiosulfonate (PMTS) occupies a critical "Goldilocks" zone. Unlike its smaller counterpart Methyl-MTS (MMTS), which often modifies residues without inducing steric clash, and unlike charged reagents (MTSET/MTSES) which probe electrostatic environments, PMTS introduces a specific hydrophobic bulk (a propyl chain, ~3.0 Å extension beyond the sulfur).

This guide details the validation of PMTS modification, focusing on its application as a "molecular ruler" to map ligand binding pockets and pore dimensions. We compare its performance against standard alternatives and provide a self-validating experimental workflow.

Comparative Analysis: PMTS vs. Alternative MTS Reagents

Selecting the correct reagent is not about availability; it is about the specific structural question you are asking. The table below contrasts PMTS with common alternatives to justify experimental selection.

Table 1: Comparative Specifications of MTS Reagents
FeatureMMTS (Methyl-MTS) PMTS (Propyl-MTS) MTSET / MTSES
Modification Added



(or

)
Effective Length ~1.7 Å~3.0 Å (extended)~5-6 Å
Physicochemical Nature Small, Neutral, HydrophobicMedium, Neutral, Hydrophobic Large, Charged (Positive/Negative)
Primary Utility Blocking Cys without steric clash; Protection assays."Molecular Ruler" (Steric probing); Hydrophobic pocket mapping. Probing pore electrostatics; Accessibility in water-filled channels.
Membrane Permeability HighHigh Low (Membrane Impermeant)
Reaction Rate (

)
Very FastModerate Fast (Electrostatic attraction often speeds rate)

Analyst Insight: Use PMTS when MMTS fails to produce a functional effect (silent modification) but you suspect the residue is pore-lining or near a binding site. The propyl group is often the "cut-on" size that induces steric hindrance, confirming proximity to a ligand or channel wall.

Mechanism of Action & Visualization

Understanding the chemistry is prerequisite to troubleshooting. PMTS reacts specifically with the thiolate anion (


) of an engineered cysteine to form a mixed disulfide.
Figure 1: The PMTS Reaction & Molecular Ruler Concept

PMTS_Mechanism cluster_ruler Logic: The Molecular Ruler Effect Cys Target Cysteine (Protein-SH) Transition Nucleophilic Attack (Thiolate on Sulfenyl S) Cys->Transition Ionization (pH > pKa) PMTS PMTS Reagent (CH3-SO2-S-Propyl) PMTS->Transition Product Modified Protein (Protein-S-S-Propyl) Transition->Product Disulfide Bond Formation Leaving Leaving Group (Methanesulfinic Acid) Transition->Leaving Pocket Ligand Binding Pocket (Fixed Volume) MMTS_Fit MMTS Mod (Fits: No Functional Change) PMTS_Fit PMTS Mod (Clash: Functional Inhibition) MMTS_Fit->PMTS_Fit Increasing Steric Bulk

Caption: Top: Chemical mechanism of mixed disulfide formation. Bottom: The "Molecular Ruler" logic where PMTS induces steric clash while MMTS may not, revealing pocket dimensions.

Experimental Workflow: Validating Modification

To prove PMTS has modified the target cysteine and that the effect is specific, you must employ a Self-Validating Protocol . This involves three phases: Modification, Protection, and Reversal.

Phase 1: Functional Modification (The "Cut-On" Test)

Objective: Determine if PMTS modifies the residue and if that modification alters function (e.g., current amplitude, ligand sensitivity).

  • Baseline Recording: Establish stable baseline function (e.g., GABA-gated current) of the Cys-mutant.

  • PMTS Application: Perfusion of PMTS (typically 10 µM - 1 mM) in the absence of agonist.

  • Wash: Extensive washout of free reagent.

  • Test: Re-apply agonist.

    • Result A: No change. (Ambiguous: Either no reaction occurred, or reaction is silent).

    • Result B: Irreversible change (Inhibition/Potentiation). (Primary evidence of modification) .

Phase 2: Reversibility (The Covalent Proof)

Objective: Prove the effect is due to disulfide bond formation and not non-specific adsorption or receptor rundown.

  • Apply Reducing Agent: Perfusion of DTT (2–10 mM) or TCEP.

  • Wash: Remove reducing agent.

  • Retest: Re-apply agonist.

    • Validation: Function must return to near-baseline levels. If the effect is not reversed by DTT, it is likely an artifact or off-target alkylation.

Phase 3: SCAM Protection Assay (The Location Proof)

Objective: Confirm the cysteine is located at the binding site of interest.

  • Pre-incubation: Incubate Cys-mutant with the specific ligand (e.g., Etomidate, ATP) at saturating concentrations.

  • Co-application: Apply PMTS in the presence of the ligand.

  • Wash & Test: Remove all agents and test function.

    • Validation: The ligand should slow down or prevent the modification rate compared to Phase 1. This "protection" confirms the residue is sterically shielded by the bound ligand.

Detailed Protocol: Electrophysiological Validation

Context: This protocol assumes Two-Electrode Voltage Clamp (TEVC) or Patch Clamp recording of an ion channel expressed in Xenopus oocytes or HEK293 cells.

Reagents Preparation
  • PMTS Stock: Dissolve neat PMTS in anhydrous DMSO to create a 1 M stock. Aliquot and store at -20°C. Do not refreeze thawed aliquots; MTS reagents hydrolyze rapidly in water but are stable in DMSO.

  • Working Solution: Dilute stock into recording buffer immediately prior to use. (Typical working conc: 100 µM). Note: Half-life in aqueous solution is minutes to hours depending on pH; use within 10 minutes.

Step-by-Step Procedure
  • Establish Stability:

    • Record 3–5 consecutive control responses to agonist (

      
      ) until amplitude varies <5%.
      
    • Critical: Ensure no "rundown" is occurring, as rundown mimics inhibition.

  • PMTS Modification:

    • Stop agonist flow.

    • Perfuse PMTS (100 µM) for 60 seconds (or variable times for rate constant determination).

    • Note: If the channel is gated, decide if you are modifying the Open (agonist+PMTS) or Closed (PMTS only) state.

  • Washout:

    • Wash with buffer for 2–5 minutes. This ensures no free PMTS remains in the bath.

  • Functional Readout (

    
    ): 
    
    • Apply agonist again.

    • Calculate Modification Ratio:

      
      .
      
    • If

      
      , modification has occurred.
      
  • Reversal (Validation):

    • Perfuse DTT (5 mM) for 2–5 minutes.

    • Wash for 2 minutes.

    • Apply agonist (

      
      ).
      
    • Success Criteria:

      
       should recover to 
      
      
      
      of
      
      
      .
Figure 2: Decision Tree for Data Interpretation

Decision_Tree Start Apply PMTS -> Wash -> Test Function Change Is there a functional change? Start->Change NoChange No Functional Change Change->NoChange No YesChange Functional Change Observed Change->YesChange Yes SilentMod Test with Larger Reagent (Butyl/Pentyl-MTS) NoChange->SilentMod Suspect Silent Mod? DTT_Test Apply DTT (Reversal) YesChange->DTT_Test Reversed Effect Reversed: Valid Cysteine Modification DTT_Test->Reversed Yes NotReversed Effect Persists: Artifact / Off-target / Rundown DTT_Test->NotReversed No

Caption: Logical workflow for interpreting PMTS electrophysiology data. Reversibility by DTT is the gold standard for confirmation.

References

  • Forman, S. A., et al. (2021). "Substituted Cysteine Modification and Protection with n-Alkyl-Methanethiosulfonate Reagents Yields a Precise Estimate of the Distance between Etomidate and a Residue in Activated GABA Type A Receptors."[1][2] Molecular Pharmacology.

  • Karlin, A., & Akabas, M. H. (1998). "Substituted-cysteine accessibility method." Methods in Enzymology.

  • Javitch, J. A., et al. (1997). "A Cluster of Hydrophobic Residues in the Third Transmembrane Segment of the Dopamine D2 Receptor Is Accessible in the Binding-Site Crevice." Biochemistry.

Sources

Precision Mapping of Cysteine Modifications: A Guide to Propyl Methanethiosulfonate (PMTS)

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of Propyl Methanethiosulfonate (PMTS) for peptide modification, designed for researchers in proteomics and drug development.

Executive Summary

In the landscape of cysteine alkylation, Propyl Methanethiosulfonate (PMTS) occupies a specialized niche distinct from standard irreversible alkylating agents like Iodoacetamide (IAA) or N-Ethylmaleimide (NEM). While Methyl Methanethiosulfonate (MMTS) is the industry standard for reversible cysteine blocking, PMTS offers a unique +74.15 Da mass signature and a larger steric footprint (approx. 3.0 Å extension).[1]

This guide analyzes the utility of PMTS for mass shift analysis , cysteine scanning mutagenesis (SCAM) , and reversible "molecular ruler" applications , comparing its performance metrics directly against industry alternatives.

Technical Deep Dive: The PMTS Mechanism

Chemical Mechanism

PMTS belongs to the methanethiosulfonate (MTS) class of reagents.[2] Unlike alkyl halides (IAA) or maleimides (NEM) which form irreversible thioether bonds, PMTS reacts with cysteine sulfhydryl groups via a thiol-disulfide exchange reaction.

The reagent transfers its


 moiety to the cysteine thiolate anion (

), releasing methanesulfinic acid as a leaving group. This results in the formation of a mixed disulfide: Cysteine-S-S-Propyl .

Key Implication: The bond formed is a disulfide .[3] Consequently, the modification is reversible upon exposure to reducing agents (DTT,


-ME, TCEP). This reversibility is a double-edged sword: it allows for "tag-switch" assays but requires strict exclusion of reducing agents during downstream processing (e.g., tryptic digestion).
Mass Shift Derivation

Accurate mass spectrometry settings are critical for identifying PMTS-modified peptides. The mass shift is calculated based on the addition of the propylthio group and the loss of the thiol hydrogen.

  • Added Group:

    
     (Propylthio)
    
  • Formula Change:

    
    
    
  • Calculation:

    • Mass of Sulfur (

      
      ): 32.065 Da
      
    • Mass of Propyl (

      
      ): 43.089 Da
      
    • Total Added Mass: 75.154 Da

    • Mass of Displaced Hydrogen (

      
      ): 1.008 Da
      
    • Net Mass Shift (

      
      ): +74.146 Da 
      
Structural Impact (The "Molecular Ruler")

PMTS adds a flexible chain extending approximately 6–7 Å from the


-carbon (compared to ~3 Å for native cysteine). This property makes PMTS an excellent "molecular ruler" for probing steric accessibility in ion channels or active sites, distinguishing it from the smaller MMTS (+46 Da).

Comparative Analysis: PMTS vs. Alternatives

The following table contrasts PMTS with standard alkylating agents. Note the distinct mass shift and reversibility profile.

FeaturePropyl MTS (PMTS) Methyl MTS (MMTS) Iodoacetamide (IAA) N-Ethylmaleimide (NEM)
Modification Type Mixed DisulfideMixed DisulfideThioether (Carbamidomethyl)Thioether (Succinimide)
Net Mass Shift +74.15 Da +45.99 Da+57.02 Da+125.05 Da
Reversibility Yes (High) Yes (High)No (Irreversible)No (Irreversible)
Reaction Speed Very Fast (

min)
Very Fast (

min)
Moderate (20-30 min)Fast (5-10 min)
Specificity High (Cys specific)High (Cys specific)Moderate (can alkylate Lys/N-term)High (can react with Lys at high pH)
Steric Bulk Medium (~

chain)
Small (~

chain)
SmallBulky (Cyclic)

Experimental Protocol: PMTS Labeling for MS Analysis

Critical Warning: Because the PMTS modification involves a disulfide bond, reducing agents must be absent during the digestion and LC-MS steps. Standard protocols using DTT/TCEP during trypsin digestion will strip the PMTS tag.

Workflow Diagram

PMTS_Workflow Start Protein Sample Reduction 1. Reduction (DTT or TCEP, 37°C, 30 min) Start->Reduction Expose buried Cys Desalt 2. CRITICAL: Removal of Reductant (Spin Column / Dialysis / Zeba) Reduction->Desalt Prevent PMTS neutralization Labeling 3. PMTS Modification (20 mM PMTS, pH 7.0-7.5, 10 min) Desalt->Labeling Specific Thiolation Digestion 4. Proteolytic Digestion (Trypsin, NO REDUCTANT, O/N) Labeling->Digestion Generate Peptides Analysis 5. LC-MS/MS Analysis (Search Mod: +74.146 Da) Digestion->Analysis Identify Mass Shift

Caption: Optimized workflow for PMTS labeling. Step 2 (Removal of Reductant) is the most common failure point.

Step-by-Step Methodology

Reagents:

  • Lysis Buffer: 50 mM HEPES or Tris-HCl, pH 7.5, 1% SDS (or 8M Urea).

  • Reducing Agent: 10 mM DTT (Dithiothreitol).

  • PMTS Stock: 200 mM n-Propyl Methanethiosulfonate in Isopropanol or DMSO (Prepare fresh; MTS reagents hydrolyze in water).

  • Desalting Columns: Zeba™ Spin Desalting Columns or equivalent (7K MWCO).

Procedure:

  • Denaturation & Reduction:

    • Dissolve protein (100 µg) in Lysis Buffer.

    • Add DTT to a final concentration of 10 mM.

    • Incubate at 37°C for 30 minutes to reduce native disulfides.

  • Removal of Reducing Agent (Crucial):

    • Why: Excess DTT will react instantly with PMTS, neutralizing the reagent before it modifies the protein.

    • Pass the sample through a desalting spin column equilibrated with reaction buffer (e.g., 50 mM HEPES, pH 7.5).

    • Alternative: If using TCEP, it must also be removed as it can reduce the mixed disulfide formed by PMTS.

  • PMTS Alkylation:

    • Immediately add PMTS stock to the desalted protein (Final concentration: 10–20 mM). A 20-fold molar excess over cysteine content is recommended.

    • Incubate at Room Temperature for 10–15 minutes in the dark.

    • Note: The reaction is extremely fast; prolonged incubation is unnecessary and increases the risk of hydrolysis.

  • Digestion (Non-Reducing):

    • Dilute Urea/SDS to compatible levels (e.g., <1 M Urea).

    • Add Trypsin (1:50 enzyme-to-protein ratio).

    • Incubate overnight at 37°C. Do NOT add DTT or TCEP.

  • Mass Spectrometry:

    • Analyze via LC-MS/MS.[4]

    • Database Search Parameters:

      • Fixed Modification: None (if variable) or "Propylthio (C)" if quantitative.

      • Variable Modification: Cysteine +74.146 Da .

      • Specificities: Cysteine (C).[1][4][5][6][7][8]

Mechanism of Action Diagram

The following diagram illustrates the specific chemical transformation and the resulting mass shift.

Caption: Reaction mechanism showing the transfer of the propylthio group. The sulfinic acid leaving group allows the reaction to proceed to completion rapidly.

Troubleshooting & Optimization

  • Low Modification Efficiency:

    • Cause: Incomplete removal of DTT/TCEP from the reduction step.

    • Solution: Perform two rounds of desalting or use a higher capacity spin column. Ensure PMTS stock is fresh (hydrolyzed PMTS is ineffective).

  • Unexpected Mass Shifts (+32 Da or +48 Da):

    • Cause: Oxidation of Methionine or Cysteine (Sulfinic/Sulfonic acid) due to aging PMTS or improper storage.

    • Solution: Use LC-MS/MS to differentiate oxidation (+16/32/48 Da) from Propylthio (+74 Da).

  • Loss of Signal:

    • Cause: Accidental reduction during sample cleanup or autosampler storage (if DTT contamination is present).

    • Solution: Keep all buffers strictly non-reducing. Acidify samples (0.1% Formic Acid) immediately after digestion to stabilize disulfides.

References

  • Kenyon, G. L., & Bruice, T. W. (1977). Novel sulfhydryl reagents. Methods in Enzymology, 47, 407-430. Link

  • Akabas, M. H. (2015). Cysteine Accessibility Scanning (SCAM) to Study the Structure and Conformational Changes of Ion Channels. Ion Channels, 1-15. Link

  • Nagy, P., et al. (2019). Novel applications of modification of thiol enzymes and redox-regulated proteins using S-methyl methanethiosulfonate (MMTS). Free Radical Research, 53(8), 848-858. Link

  • Forman, S. A., et al. (2020). Substituted Cysteine Modification and Protection with n-Alkyl-Methanethiosulfonate Reagents Yields a Precise Estimate of the Distance between Etomidate and a Residue in Activated GABA Type A Receptors. Molecular Pharmacology, 98(4), 346-356. Link

  • ABRF Delta Mass Database. (2024). Comprehensive list of protein post-translational modifications and mass shifts. Link

Sources

Publish Comparison Guide: Validation of Propyl Methanethiosulfonate (PMTS)

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a rigorous validation framework for Propyl Methanethiosulfonate (PMTS), specifically focusing on its application as a steric molecular ruler and reversible sulfhydryl modifier .

Executive Summary: The Precision of PMTS

Propyl methanethiosulfonate (PMTS) is a neutral, short-chain alkylating reagent that reacts specifically with cysteine sulfhydryl groups (


) via a disulfide exchange mechanism. Unlike generic blockers (e.g., NEM) or charged accessibility probes (e.g., MTSEA), PMTS occupies a unique niche in Cysteine Scanning Mutagenesis (SCAM) : it acts as a defined "molecular ruler."

By adding a propyl group (


) to a cysteine residue, PMTS extends the side chain by approximately 3.0 Å  beyond a native methionine.[1] This specific steric volume allows researchers to map the dimensions of binding pockets or ion channel pores with sub-angstrom resolution, validating its utility not just as a blocker, but as a structural probe.

Mechanistic Foundation

To validate PMTS, one must understand its reactivity profile compared to standard alkylating agents.

The Reaction: Disulfide Exchange

PMTS belongs to the methanethiosulfonate (MTS) class.[2] It reacts with ionized thiolates (


) in an 

reaction, releasing a sulfinic acid leaving group and forming a mixed disulfide.

Key Advantages over Alkyl Halides (e.g., Iodoacetamide):

  • Specificity: The reaction is highly selective for thiols over amines or hydroxyls at physiological pH (7.0–7.5).

  • Speed: Reaction rates are typically

    
    , orders of magnitude faster than NEM or iodoacetate.
    
  • Reversibility: Crucially, the resulting disulfide bond can be cleaved by reducing agents (DTT or

    
    -ME), restoring the native protein. This provides an internal control that is impossible with irreversible maleimide chemistry.
    
Diagram 1: PMTS Reaction Mechanism

PMTS_Mechanism Cys Protein Cysteine (P-SH) Transition Transition State (SN2 Attack) Cys->Transition Nucleophilic Attack PMTS Propyl MTS (CH3-SO2-S-Propyl) PMTS->Transition Product Modified Protein (P-S-S-Propyl) Transition->Product Disulfide Bond Formation Leaving Sulfinic Acid (CH3-SO2-) Transition->Leaving Restored Restored Cysteine (P-SH) Product->Restored Reduction (Validation Step) DTT Reversal Agent (DTT/Beta-ME) DTT->Restored

Caption: The reversible disulfide exchange mechanism of PMTS allows for "on/off" validation of steric effects.

Comparative Analysis: Selecting the Right Reagent

PMTS is rarely used in isolation. Its validation relies on comparison with other reagents to establish a "steric series."

Table 1: Comparative Performance of Thiol-Specific Reagents
FeaturePMTS (Propyl MTS) MMTS (Methyl MTS) MTSEA / MTSET NEM (N-Ethylmaleimide)
Modification



Thioether bond (Irreversible)
Steric Add ~6.0 Å length (High Bulk)~3.5 Å length (Low Bulk)Varies (Charged headgroup)Bulky rigid ring
Charge Neutral (Hydrophobic)NeutralPositive / NegativeNeutral
Reversibility Yes (DTT) Yes (DTT) Yes (DTT) No
Primary Use Steric Mapping / Ruler Blocking / WT-mimicElectrostatic probingPermanent blocking
Reaction Rate Fast (

)
Very Fast (

)
FastSlow (

)

Expert Insight: Use MMTS if you simply want to block a cysteine to prevent oxidation. Use PMTS if you want to test if a binding pocket can accommodate a specific hydrophobic volume.

Validation Protocol: The "Molecular Ruler" Workflow

To validate PMTS as a specific reagent in your system, you must prove that the observed effect is due to the specific steric modification of the target cysteine and not non-specific alkylation or protein unfolding.

Protocol: Steric Mapping of a Binding Pocket

Objective: Determine if a binding site is accessible and define its size limit using PMTS.

Reagents:

  • Buffer: 100 mM NaCl, 10 mM HEPES, pH 7.5 (Avoid amine buffers like Tris if possible, though MTS is generally compatible).

  • PMTS Stock: 100 mM in DMSO (Prepare fresh; MTS hydrolyzes in water).

  • Reducing Agent: 10 mM DTT.

Step-by-Step Methodology:

  • Baseline Functional Assay:

    • Measure the protein function (e.g., ion channel current, enzyme velocity) of the Cysteine-mutant protein.[3]

    • Control: Ensure the mutant behaves similarly to Wild Type (WT) or has stable activity.

  • PMTS Modification (The Challenge):

    • Perfuse/Incubate with 100 µM – 1 mM PMTS for 1–2 minutes.

    • Observation: Monitor for a shift in function (e.g., inhibition of current, loss of binding).

    • Causality Check: If MMTS (Methyl) causes no change but PMTS (Propyl) causes inhibition, the effect is steric .

  • Reversibility Check (The Validation):

    • Wash out PMTS.

    • Apply 10 mM DTT for 2–5 minutes.

    • Success Criteria: Function must return to near-baseline levels. This proves the modification was a disulfide bond and not non-specific denaturation.

  • Ligand Protection Assay (The Specificity Proof):

    • Pre-incubate the protein with a high concentration of its specific ligand (substrate/agonist).

    • Apply PMTS in the presence of the ligand.

    • Wash and measure function.[1][2][4]

    • Result: If the ligand prevents PMTS modification (function remains unchanged), the cysteine is located within the ligand binding footprint .

Diagram 2: SCAM "Molecular Ruler" Decision Tree

Decision_Tree Start Start: Cysteine Mutant Functional Assay Apply_PMTS Apply PMTS (1 min) Start->Apply_PMTS Effect Is Function Altered? Apply_PMTS->Effect No_Effect No Effect Effect->No_Effect No Yes_Effect Function Changed (Inhibition/Activation) Effect->Yes_Effect Yes Check_MMTS Did MMTS work? No_Effect->Check_MMTS Inaccessible Residue Inaccessible or Buried Check_MMTS->Inaccessible No (MMTS failed too) Small_Pocket Pocket tolerates Propyl Try Butyl-MTS Check_MMTS->Small_Pocket Yes (MMTS worked) Reversal Apply DTT Yes_Effect->Reversal Reversed Is Effect Reversed? Reversal->Reversed Valid VALIDATION SUCCESS: Specific Cys Modification Reversed->Valid Yes Invalid Non-specific Damage or Irreversible Reversed->Invalid No

Caption: Logic flow for validating PMTS effects. Reversibility by DTT is the critical "Go/No-Go" checkpoint.

Experimental Data & Case Studies

Case Study: GABA-A Receptor Binding Site Mapping

A landmark validation of PMTS was performed by Stewart et al. on the GABA-A receptor. They used a series of alkyl-MTS reagents to measure the depth of the etomidate binding pocket.[1]

  • Experiment: They introduced a cysteine (M286C) into the receptor.

  • Reagents Used: Methyl-MTS, Ethyl-MTS, Propyl-MTS , Butyl-MTS.[1]

  • Results:

    • Methyl/Ethyl-MTS: No functional effect (Fits in pocket).

    • Propyl-MTS: Strong inhibition (Clashes with pocket walls).

Quantitative Reference Data (Reaction Rates)

While specific rates vary by protein environment, intrinsic reaction rates with small molecule thiols (e.g., 2-mercaptoethanol) at pH 7.0, 25°C are:

  • MMTS:

    
    
    
  • PMTS:

    
     (Slightly slower due to steric bulk)
    
  • NEM:

    
    
    

Note: The high rate of PMTS allows for short incubation times (seconds to minutes), minimizing off-target toxicity.

References

  • Stewart, D. S., et al. (2008).[1] "Substituted Cysteine Modification and Protection with n-Alkyl-Methanethiosulfonate Reagents Yields a Precise Estimate of the Distance between Etomidate and a Residue in Activated GABA Type A Receptors."[1] Molecular Pharmacology.

  • Karlin, A., & Akabas, M. H. (1998). "Substituted-cysteine accessibility method." Methods in Enzymology.

  • Kenyon, G. L., & Bruice, T. W. (1977). "Novel sulfhydryl reagents." Methods in Enzymology.

  • Stauffer, D. A., & Karlin, A. (1994).[3] "Electrostatic potential of the acetylcholine binding sites in the nicotinic acetylcholine receptor probed by reactions of binding-site cysteines with charged methanethiosulfonates." Biochemistry.

Sources

Functional Comparison: Propyl Methanethiosulfonate (PMTS) vs. p-Chloromercuribenzenesulfonate (pCMBS)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis comparing Propyl Methanethiosulfonate (PMTS) and p-Chloromercuribenzenesulfonate (pCMBS) as sulfhydryl-modifying reagents. While both reagents target cysteine residues to alter protein function, they represent distinct eras and philosophies in biochemical research.

  • pCMBS is a classical organomercurial, historically the "gold standard" for inhibiting water channels (Aquaporins) and probing gross conformational accessibility.[1][2] It functions via mercaptide bond formation and is characterized by its bulky, anionic nature and heavy metal toxicity.

  • PMTS is a modern alkyl-methanethiosulfonate reagent, primarily used in the Substituted Cysteine Accessibility Method (SCAM) . It functions via disulfide exchange, allowing for high-precision "molecular ruler" mapping of pore dimensions and residue accessibility due to its defined alkyl chain length and specific reaction kinetics.

Mechanistic Foundations

Chemical Reaction Pathways

The fundamental difference lies in the covalent bond formed and the leaving group chemistry.

  • pCMBS (Mercaptide Formation): pCMBS dissociates to release a reactive organomercury cation. This attacks the thiolate anion (

    
    ) of the cysteine, forming a thermodynamically stable (but reversible) mercaptide bond (
    
    
    
    ).
    • Constraint: The reaction often requires the cysteine to be in a specific ionization state, but mercury's high affinity for sulfur can sometimes drive the reaction even at lower pH.

  • PMTS (Disulfide Exchange): PMTS reacts specifically with ionized thiolates (

    
    ). The methanethiosulfonate group acts as the leaving group, resulting in the formation of a mixed disulfide.
    
    • Constraint: The reaction is strictly nucleophilic attack by the thiolate; therefore, the rate is highly pH-dependent (faster at higher pH where Cys is deprotonated).

Reaction Diagram (DOT Visualization)

ReactionMechanism Protein Protein-Cys-SH Mercaptide Mercaptide Bond (Protein-S-Hg-Benzene...) Protein->Mercaptide + pCMBS (Release Cl-) Disulfide Mixed Disulfide (Protein-S-S-Propyl) Protein->Disulfide + PMTS (Release Sulfinic Acid) pCMBS pCMBS (Hg-Reagent) PMTS Propyl-MTS (S-S Reagent) Mercaptide->Protein + DTT/ME (Reversal) Disulfide->Protein + DTT/ME (Reversal)

Figure 1: Comparative reaction pathways. pCMBS forms a metal-sulfur complex, while PMTS forms a covalent disulfide bridge. Both are reversible under reducing conditions.

Functional Performance Matrix

The following table synthesizes experimental data regarding kinetics, steric impact, and membrane permeability.

FeaturepCMBS (Organomercurial)Propyl-MTS (Alkyl-MTS)
Reaction Type Mercaptide bond formation (Hg-S).Disulfide exchange (S-S).
Steric Footprint Bulky/Rigid. Adds an aromatic ring + Hg (~9–10 Å).Defined/Flexible. Adds a 3-carbon alkyl chain (~3–4 Å extension).
Charge Anionic (-). Highly charged at physiological pH.Neutral. Lipophilic alkyl tail.
Membrane Permeability Low / Slow. Generally considered membrane-impermeant on short timescales, but can slowly penetrate over hours.High. Uncharged nature allows it to cross lipid bilayers (unlike charged MTS reagents like MTSES).
Reversibility Reversible with thiols (DTT,

-ME) or chelators.
Reversible with thiols (DTT,

-ME).
Specificity Moderate. Can react with other nucleophiles or exhibit heavy metal toxicity/off-target binding.High. Highly specific for ionized thiolates; virtually no side reactions with amines/hydroxyls.
Primary Utility Gross inhibition of channels (e.g., AQP1); probing extracellular accessibility.SCAM (Molecular Ruler); mapping pore diameter; probing hydrophobic pockets.

Deep Dive: Aquaporin (AQP) Inhibition

The comparison is most evident in Aquaporin research, where pCMBS is the historical inhibitor and MTS reagents are the mechanistic probes.

The pCMBS "Block"

pCMBS inhibits AQP1 by binding to Cys189 . The mechanism is steric occlusion . The bulky mercury-benzene group physically blocks the water pore.

  • Experimental Note: Inhibition is often slow (10–30 mins) due to the slow access of the bulky reagent to the pore constriction.

  • Data Point: pCMBS treatment typically reduces AQP1 water permeability (

    
    ) by >80%.
    
The PMTS "Ruler"

PMTS is used to measure the size of the pore.

  • Methyl-MTS (C1): Small. May fit in the pore without blocking water flow completely.

  • Propyl-MTS (C3): Medium. If the pore is narrow, the propyl chain may be just long enough to obstruct flux.

  • Hexyl-MTS (C6): Long. Almost certain to block if the residue is pore-lining.

Key Insight: If Propyl-MTS inhibits a channel but Methyl-MTS does not, the pore diameter at that residue is inferred to be between the steric volume of a methyl and a propyl group. This provides sub-angstrom structural resolution.

Experimental Protocols

Protocol A: SCAM Profiling with PMTS

Objective: Determine if a specific residue is pore-lining and accessible.

  • Preparation: Express Cysteine-substituted mutant channel (e.g., in Xenopus oocytes or HEK293 cells). Ensure Wild Type (WT) has no reactive background cysteines (or use a Cys-less background).

  • Baseline Recording: Establish stable baseline current or flux (e.g., TEVC or stopped-flow light scattering).

  • Application:

    • Perfusion: Apply 100 µM – 1 mM PMTS in recording buffer.

    • Note: PMTS hydrolyzes in water. Prepare fresh stocks in DMSO and dilute immediately before use.

    • Duration: Apply for 1–5 minutes.

  • Observation: Monitor for rapid decay in current/flux.

    • Validation: If decay follows second-order kinetics , it indicates a specific covalent reaction.

  • Reversal (Validation): Wash with buffer, then apply 2–5 mM DTT or

    
    -mercaptoethanol . Recovery of function confirms the modification was a disulfide bond.
    
Protocol B: pCMBS Inhibition Assay

Objective: Confirm presence of mercury-sensitive thiols (classical characterization).

  • Preparation: Prepare 10 mM pCMBS stock in alkaline buffer (it dissolves poorly in acid).

  • Incubation:

    • Apply 0.5 – 1.0 mM pCMBS to cells/proteoliposomes.

    • Incubate for 15–30 minutes (reaction is slower than MTS).

  • Measurement: Measure water permeability (

    
    ) or ion flux.
    
  • Reversal: Apply 10 mM

    
    -mercaptoethanol  for 15 minutes.
    
    • Critical Control: If function does not recover, the inhibition may be due to heavy metal toxicity (protein unfolding) rather than specific cysteine blockade.

Decision Logic: Which Reagent to Use?

Use the following logic flow to select the appropriate reagent for your study.

DecisionTree Start Experimental Goal? Q1 Are you mapping pore structure/dimensions? Start->Q1 Q2 Are you blocking a known target (e.g. AQP1)? Q1->Q2 No PathA Use PMTS (SCAM) Q1->PathA Yes Q2->PathA No (Need cleaner kinetics) PathB Use pCMBS Q2->PathB Yes DetailA Allows 'Molecular Ruler' analysis (C1 vs C3 vs C6) PathA->DetailA DetailB Standard inhibitor, but watch for toxicity PathB->DetailB

Figure 2: Selection logic for cysteine-modifying reagents.

References

  • Akabas, M. H., Stauffer, D. A., Xu, M., & Karlin, A. (1992). Acetylcholine receptor channel structure probed in the ms-s range with mirror-image organic cations. Science, 258(5080), 307-310. Link

    • Found
  • Preston, G. M., Jung, J. S., Guggino, W. B., & Agre, P. (1993). The mercury-sensitive residue at cysteine 189 in the CHIP28 water channel. Proceedings of the National Academy of Sciences, 90(10), 4691-4695. Link

    • Definitive characteriz
  • Holmgren, M., Liu, Y., Xu, Y., & Yellen, G. (1996). On the use of thiol-modifying agents to determine channel topology. Neuropharmacology, 35(7), 797-804. Link

    • Detailed kinetics and specificity of MTS reagents.
  • Beitz, E., & Schultz, J. E. (1999). The mammalian aquaporin-type water channels. Planta, 209, 263–271. Review discussing pCMBS vs MTS inhibition profiles in Aquaporins.

Sources

Safety Operating Guide

Personal protective equipment for handling Propyl methanethiosulfonate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment (PPE) & Handling Guide for Propyl Methanethiosulfonate (PMTS) Audience: Researchers, Scientists, and Drug Development Professionals

Part 1: Executive Safety Directive

Propyl Methanethiosulfonate (PMTS) is not merely a "smelly reagent"; it is a potent cysteine-modifying agent. Its utility in mapping protein sulfhydryl groups relies on the same chemical mechanism that makes it hazardous to human tissue.

As a Senior Application Scientist, I urge you to move beyond the standard "gloves and goggles" mindset. You must treat PMTS as a bio-reactive alkylating agent . If you can smell the characteristic garlic/sulfur odor, your containment strategy has already failed.

Immediate Hazard Profile (CAS: 2338-27-4):

  • Primary Risk: Chemical burns/severe irritation to eyes and skin (H314/H315).[1]

  • Inhalation Risk: Respiratory tract irritation (H335) and potential sensitization.

  • Sensory Warning: Low odor threshold (stench); olfactory fatigue can mask high concentrations.

Part 2: Scientific Integrity & Mechanism of Action

To understand the safety protocol, you must understand the chemistry. PMTS is a thiosulfonate. It reacts specifically and rapidly with free thiol (-SH) groups to form mixed disulfides.



Why this matters for PPE:

  • Keratin Vulnerability: Your skin and hair are rich in keratin, a cysteine-heavy protein. Exposure results in immediate chemical modification of your own tissue.

  • Mucosal Reactivity: The mucous membranes of the eyes and lungs are highly susceptible to alkylation, leading to inflammation and potential irreversible damage.

  • Permeation Physics: Sulfur-containing organic compounds often possess high permeation rates through standard rubber polymers. Thin latex is insufficient .

Part 3: PPE Selection Matrix

This matrix is designed for Zero-Contact handling.

PPE CategoryStandard RequirementTechnical Specification & Rationale
Hand Protection Double Nitrile (Minimum)Outer: Nitrile (min 5 mil). Inner: Nitrile (inspection grade). Why: Latex degrades rapidly upon contact with organic sulfur compounds. Double gloving provides a "breakthrough buffer."
Eye Protection Chemical Splash Goggles ANSI Z87.1 compliant. Why: Safety glasses with side shields are insufficient for liquids that can cause corneal alkylation. Vapors can bypass side shields.
Respiratory Fume Hood (Primary)Work strictly within a certified fume hood (Face velocity: 80-100 fpm). Emergency: Half-mask respirator with Organic Vapor/Acid Gas (OV/AG) cartridges if hood failure occurs.
Body Defense Lab Coat + Apron 100% Cotton or Nomex Lab coat (buttoned). High Volume (>10mL): Add a chemically resistant apron (Butyl or Neoprene) to prevent soak-through.

Part 4: The Self-Validating Glove Protocol

Trusting a glove blindly is dangerous. Use this self-validating system to ensure barrier integrity.

The "Spot-Check" Algorithm:

  • Donning: Put on a bright blue inner nitrile glove, followed by a dark or white outer nitrile glove.

  • Visual Validation: If the outer glove tears, the bright blue inner glove becomes immediately visible (Color-Contrast Indicator).

  • Olfactory Check: If you detect a sulfur odor on your hands after removing gloves, the glove material was insufficient for the exposure duration. Switch to Silver Shield/4H (Laminate) gloves for future handling.

PPE Decision Logic Diagram

PPE_Decision_Logic Start Start: Handling PMTS Ventilation Is Fume Hood Available? Start->Ventilation VolumeCheck Volume > 10 mL? StandardPPE Standard Protocol: Double Nitrile Gloves (5 mil) Chemical Goggles Fume Hood VolumeCheck->StandardPPE No HighRiskPPE High-Risk Protocol: Silver Shield (Laminate) Gloves Butyl Apron Face Shield + Goggles VolumeCheck->HighRiskPPE Yes Proceed Proceed with Experiment StandardPPE->Proceed HighRiskPPE->Proceed Ventilation->VolumeCheck Yes StopWork STOP WORK Relocate to Hood Ventilation->StopWork No

Figure 1: Decision logic for selecting appropriate PPE based on volume and engineering controls.

Part 5: Operational & Emergency Workflows

Handling & Storage
  • Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). Moisture sensitive.

  • Weighing: Do not weigh PMTS on an open bench. Tare the vial in the hood, add reagent, and cap immediately.

  • Neutralization: Keep a beaker of 10% Bleach (Sodium Hypochlorite) in the hood. Bleach oxidizes the sulfur, neutralizing the odor and reactivity.

Spill Response Protocol

A spill of PMTS is both a chemical and an olfactory hazard. It can shut down a lab floor due to the smell.

Spill_Response Spill Spill Detected Evacuate Alert & Evacuate Immediate Area Spill->Evacuate PPE_Don Don PPE: Resp Protection + Laminate Gloves Evacuate->PPE_Don Contain Contain with Absorbent Pads PPE_Don->Contain Neutralize Apply 10% Bleach (Oxidize Sulfur) Contain->Neutralize Clean Double Bag Waste Label 'Stench' Neutralize->Clean

Figure 2: Step-by-step workflow for managing PMTS spills to minimize exposure and odor spread.

Part 6: Disposal Considerations

Never pour PMTS down the drain. It is toxic to aquatic life and will cause building-wide odor complaints.

  • Quenching: Treat waste solutions with excess 10% bleach or 1M NaOH for 1 hour to hydrolyze/oxidize the thiosulfonate.

  • Segregation: Collect in a dedicated "High Hazard - Stench" waste container.

  • Labeling: Clearly mark the container: "Contains Propyl Methanethiosulfonate - STENCH - TOXIC."

References

  • Fisher Scientific. (2021).[2] Safety Data Sheet: Propyl Methanethiosulfonate. Retrieved from

  • Occupational Safety and Health Administration (OSHA). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Research Council.[3][4] Retrieved from

  • Toronto Research Chemicals. (2019). SDS for Propyl Methanethiosulfonate. Retrieved from

  • Ansell. (2022).[5] Chemical Resistance Guide: Permeation & Degradation Data. Retrieved from

Sources

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